Product packaging for Imidazo[1,2-a]pyridine-7-carbonitrile(Cat. No.:CAS No. 952566-04-0)

Imidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B1395944
CAS No.: 952566-04-0
M. Wt: 143.15 g/mol
InChI Key: KIYOXVPZRXLLDR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1395944 Imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952566-04-0

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOXVPZRXLLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717193
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952566-04-0
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-7-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridine-7-carbonitrile, a key heterocyclic scaffold in contemporary chemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to follow a logical progression from synthesis and characterization to the functional implications of this unique molecular architecture.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused aromatic heterobicycle that has garnered immense interest in medicinal chemistry.[1] It is recognized as a "privileged scaffold" because its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] Several marketed drugs, such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), feature this core structure, underscoring its therapeutic relevance.[5][6]

The introduction of a carbonitrile (-C≡N) group at the 7-position profoundly influences the molecule's electronic properties. The nitrile group is a potent electron-withdrawing group, which modulates the reactivity of the entire bicyclic system and can serve as a crucial interaction point (e.g., a hydrogen bond acceptor) for biological targets. Understanding the basic properties of this specific derivative is therefore critical for its strategic deployment in drug design and materials science.

Synthesis and Mechanistic Considerations

The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation and subsequent cyclization of a 2-aminopyridine derivative with a suitable partner.[7][8] Numerous methods have been developed, including classical condensations with α-haloketones, multicomponent reactions, and modern transition-metal-catalyzed C-H functionalization approaches.[9][10]

A common and efficient strategy involves the reaction of a 2-aminopyridine bearing a cyano group at the 4-position (which becomes the 7-position of the final product) with an α-halocarbonyl compound. Copper-catalyzed protocols are particularly effective, often proceeding in high yield and under relatively mild conditions.[11][12]

Visualized Synthetic Workflow: Copper-Catalyzed Annulation

The following diagram illustrates a generalized, high-yield pathway for the synthesis of substituted imidazo[1,2-a]pyridines, a strategy adaptable for the 7-carbonitrile derivative.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Core Reactions A 2-Amino-4-cyanopyridine P1 S-N2 Alkylation A->P1 B α-Halo Ketone (e.g., 2-Bromoacetophenone) B->P1 C Copper(I) Catalyst (e.g., CuI) C->P1 Catalyzes D Base & Solvent (e.g., K2CO3 in DMF) D->P1 Conditions P2 Intramolecular Cyclization/Dehydration P1->P2 Intermediate E This compound (Product) P2->E

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established literature for related scaffolds.[10]

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-amino-4-cyanopyridine (1.0 mmol), the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Execution: Place the flask under a nitrogen atmosphere and stir the mixture at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours.

  • Work-up: Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, formulation, and analysis. The electron-withdrawing nitrile group significantly impacts its polarity and spectroscopic signatures.

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₅N₃[13]
Molecular Weight 143.15 g/mol
Appearance Typically a solid at room temperature.
pKa (Predicted) ~4.06 ± 0.50 (for 2-methyl derivative)[14]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and chloroform.General chemical knowledge
¹H NMR Aromatic protons typically appear in the δ 7.0-9.0 ppm range. Specific shifts are highly dependent on the solvent.[15]
¹³C NMR The nitrile carbon (C≡N) signal appears downfield (~115-120 ppm). Aromatic carbons span the ~110-150 ppm range.[16]
IR Spectroscopy A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹.[17]
Protocol for Spectroscopic Characterization

A self-validating system for confirming the structure and purity of the synthesized compound is essential.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a volatile solvent.

    • Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Validation: Confirm the presence of the correct number of aromatic protons with the expected splitting patterns (doublets, triplets, etc.) characteristic of the substituted pyridine and imidazole rings.[15][18] Integrate the signals to verify the proton count.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Validation: Identify the key signals, especially the nitrile carbon and the quaternary carbons of the fused ring system. The total number of observed carbon signals should match the molecular structure.

  • IR Spectroscopy Analysis:

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • Validation: The primary diagnostic peak is the sharp C≡N stretching vibration.[17] Its presence is a strong confirmation of the functional group. Also, observe C=N and C=C stretching in the 1500-1650 cm⁻¹ region.

  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire the mass spectrum in positive ion mode (ESI+).

    • Validation: The measured mass of the protonated molecular ion ([M+H]⁺) should match the calculated exact mass for C₈H₆N₃⁺ within a tolerance of ±5 ppm. This provides unambiguous confirmation of the elemental composition.

Electronic Properties and Reactivity

The reactivity of the imidazo[1,2-a]pyridine ring is governed by the interplay between the electron-donating imidazole moiety and the electron-deficient pyridine ring. The addition of the 7-cyano group further perturbs this electronic landscape.

  • Nucleophilicity: The imidazole nitrogen (N1) is the most basic and nucleophilic site. The π-rich imidazole ring makes the C3 position susceptible to electrophilic attack.

  • Electrophilicity: The pyridine ring is generally electron-deficient. The powerful electron-withdrawing effect of the 7-cyano group further deactivates the pyridine ring (positions C5, C6, C8) towards electrophilic substitution but may render them susceptible to nucleophilic attack under forcing conditions.

  • C-H Functionalization: Recent advances have focused on the direct C-H functionalization of the imidazo[1,2-a]pyridine core, often mediated by visible light photoredox catalysis.[19] The C3 position is a primary target for such transformations.

Reactivity Map

This diagram illustrates the predicted electronic characteristics and sites of reactivity.

Caption: Predicted reactivity sites on the this compound scaffold.

Applications in Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents.[20] Derivatives have shown potent activity in a multitude of disease areas. The 7-carbonitrile moiety can serve as a potent pharmacophoric element, contributing to binding affinity and modulating pharmacokinetic properties.

  • Anti-inflammatory Activity: Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways like STAT3 and NF-κB.[21] The nitrile group can act as a hydrogen bond acceptor, anchoring the molecule in the active site of target proteins like kinases.

  • Antituberculosis Agents: The scaffold is crucial for a new class of antituberculosis agents.[6] For instance, Telacebec (Q203), a clinical candidate, features an imidazo[1,2-a]pyridine core and targets the cytochrome bc1 complex in Mycobacterium tuberculosis.[6]

  • Anticancer Properties: Numerous derivatives have been synthesized and evaluated for their anticancer activity, showing inhibition of various cancer cell lines.[3] They can induce apoptosis, arrest the cell cycle, and modulate signal transduction pathways.[21]

Signaling Pathway Modulation: Anti-Inflammatory Action

The diagram below illustrates the STAT3/NF-κB signaling pathway, a common target for the anti-inflammatory action of imidazo[1,2-a]pyridine derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR4) LPS->Receptor IkB IκBα Receptor->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB Inactivates STAT3 STAT3 NFkB->STAT3 Crosstalk Nucleus Nucleus NFkB->Nucleus Translocation STAT3->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Upregulates MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->IkB Inhibits Degradation MIA->STAT3 Suppresses

Caption: Inhibition of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.[21]

Conclusion

This compound is a heterocyclic compound of significant value, combining the biologically validated imidazo[1,2-a]pyridine core with the electronically modulating and pharmacophorically important nitrile functional group. Its synthesis is accessible through well-established methodologies, and its structure can be rigorously validated by standard spectroscopic techniques. The insights into its electronic properties and reactivity provide a rational basis for its use in the design of novel small molecules targeting a range of diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile scaffold in their scientific endeavors.

References

Imidazo[1,2-a]pyridine-7-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbonitrile for Medicinal Chemistry Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed technical overview of a specific, functionally important derivative: this compound. We will dissect its chemical structure, nomenclature, and physicochemical properties. Furthermore, this document explores established synthetic strategies for the parent scaffold, provides a representative experimental protocol, and discusses the critical role of this compound and its nitrile functional group in the context of contemporary drug discovery and development. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic structure formed by the fusion of an imidazole and a pyridine ring.[1][2] This scaffold is not merely a synthetic curiosity; it is a validated "drug prejudice" scaffold, forming the core of numerous marketed pharmaceuticals.[2][3] Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[3][4]

The scaffold's success stems from its unique three-dimensional shape and electronic properties, which allow it to serve as a versatile template for interacting with a diverse range of biological targets. Its rigid structure is amenable to functionalization at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Consequently, derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and proton pump inhibitory effects.[2][3][4]

This compound: Core Compound Profile

Chemical Structure and Nomenclature

This compound is a specific derivative of the parent scaffold where a nitrile group (-C≡N) is substituted at the 7-position of the bicyclic ring system.

The definitive IUPAC name for this compound is This compound .[5]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of key identifiers and computed properties is essential for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₈H₅N₃[5][6]
Molecular Weight 143.15 g/mol [5][6]
CAS Number 952566-04-0[7]
SMILES C12=NC=CN1C=CC(C#N)=C2[5][6]
InChIKey KIYOXVPZRXLLDR-UHFFFAOYSA-N[5][6]
Monoisotopic Mass 143.04834 Da[5]
XLogP (Predicted) 1.5[5]
Topological Polar Surface Area 41.1 Ų[8]
Hydrogen Bond Acceptor Count 2[8]

Structural elucidation and confirmation of this compound are routinely achieved through standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are commercially available and serve as fingerprints for identity and purity assessment.[6]

Synthesis and Methodologies

Overview of Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in organic synthesis. The majority of modern, efficient routes utilize readily available 2-aminopyridines as key starting materials.[9] Common strategies include:

  • Condensation Reactions: Classic methods involving the reaction of a 2-aminopyridine with an α-haloketone.

  • Multicomponent Reactions (MCRs): Elegant one-pot procedures, such as the Groebke–Blackburn–Bienaymé reaction, combine a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity.[10]

  • Oxidative C-H/N-H Coupling: Modern catalytic methods that form the heterocyclic core through direct C-N bond formation, often using transition metals like copper or iron.[11][12] These are considered "green" approaches as they can utilize air as the terminal oxidant.[12]

G cluster_reactants Starting Materials cluster_process Synthetic Transformation cluster_product Product 2-Aminopyridine 2-Aminopyridine Ketone/Aldehyde/Alkyne Ketone/Aldehyde/Alkyne Reaction One-Pot Synthesis (e.g., Cu(I)-Catalyzed Oxidative Cyclization) Ketone/Aldehyde/Alkyne->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Intramolecular Nucleophilic Addition

Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.

Exemplary Protocol: Copper-Catalyzed Synthesis from a 2-Aminopyridine

This protocol is a representative example of a modern, efficient method for synthesizing the imidazo[1,2-a]pyridine scaffold, adapted from methodologies reported in the literature.[12] It demonstrates a one-pot, copper-catalyzed reaction using air as a sustainable oxidant.

Objective: To synthesize a functionalized imidazo[1,2-a]pyridine derivative.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted nitroolefin (1.2 mmol)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), Copper(I) Bromide (14.3 mg, 0.1 mmol), and the substituted nitroolefin (1.2 mmol).

    • Rationale: A Schlenk tube under an inert atmosphere initially ensures that the catalyst and reactants are free from atmospheric moisture, which can interfere with many catalytic cycles. Cu(I) is chosen for its proven efficacy in catalyzing such oxidative cyclizations.[12]

  • Solvent Addition: Add 3 mL of DMF to the tube via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating a homogeneous reaction mixture. Its high boiling point is suitable for reactions requiring elevated temperatures.[12]

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Replace the inert atmosphere with an air-filled balloon (pierced with a needle) to serve as the oxidant source. Stir the reaction vigorously.

    • Rationale: 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction.[12] Using air as the oxidant is a key principle of green chemistry, as it is abundant, inexpensive, and produces no toxic byproducts.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

    • Rationale: TLC is a crucial and rapid technique for tracking the disappearance of reactants and the appearance of the product, preventing unnecessary heating or premature termination of the reaction.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Rationale: The aqueous wash removes the DMF solvent and any inorganic byproducts. Brine helps to break any emulsions and further dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine product.

    • Rationale: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and side products based on polarity.

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Role in Drug Discovery and Development

The Nitrile Group as a Key Pharmacophore

The cyano (-C≡N) group on the this compound molecule is not a passive substituent. In medicinal chemistry, the nitrile is a versatile functional group that can:

  • Act as a Hydrogen Bond Acceptor: The nitrogen atom can form strong hydrogen bonds with biological targets like enzyme active sites.

  • Serve as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide, to modulate binding affinity and physicochemical properties.

  • Enhance Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve a drug candidate's half-life.

  • Modulate Lipophilicity: It can fine-tune the molecule's LogP value, impacting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Therapeutic Potential and Applications

The imidazo[1,2-a]pyridine scaffold is a validated starting point for developing inhibitors of various protein kinases, which are critical targets in oncology.[13] For instance, novel derivatives have been designed as potent and selective antagonists of Platelet-Derived Growth Factor Receptor (PDGFR), a key driver in some cancers.[13] The core structure is also central to the development of new antitubercular agents, with some compounds showing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.[4]

Furthermore, the scaffold has been explored for its anticancer effects against various cell lines, including breast cancer.[14] The introduction of a 7-carbonitrile moiety can be a strategic design choice to enhance potency or selectivity for a specific biological target within these therapeutic areas. The unique photophysical properties of some imidazo[1,2-a]pyridines also make them attractive candidates for use in bioimaging and as fluorescent probes.[15]

Conclusion and Future Outlook

This compound represents a strategically important molecule, combining the privileged imidazo[1,2-a]pyridine scaffold with the versatile nitrile functional group. Its robust and varied synthetic routes allow for accessible production, while its chemical properties make it an attractive building block for creating extensive libraries of potential drug candidates. Future research will likely focus on leveraging this core structure to develop highly selective inhibitors for challenging therapeutic targets, particularly in oncology and infectious diseases. The continued exploration of green and efficient synthetic methodologies will further enhance the value and accessibility of this and related compounds for the drug development community.

References

Spectroscopic Characterization of Imidazo[1,2-a]pyridine-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of biologically active agents, including anti-cancer, anti-inflammatory, and antiviral compounds.[1][2][3] The precise structural elucidation of novel imidazo[1,2-a]pyridine derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a representative member of this class, Imidazo[1,2-a]pyridine-7-carbonitrile.

Molecular Structure and Numbering

The structural framework and standard numbering convention for the Imidazo[1,2-a]pyridine ring system are illustrated below. This numbering is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For the imidazo[1,2-a]pyridine core, the protons on the pyridine and imidazole rings resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the fused imidazole ring and the nitrile group at the C7 position.

Based on the analysis of related structures, including 3-formyl-2-phenylthis compound, the following ¹H NMR spectral characteristics are predicted for this compound.[4]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.8 - 8.0s-Located on the electron-deficient imidazole ring.
H-37.6 - 7.8s-Also on the imidazole ring, typically slightly upfield from H-2.
H-58.8 - 9.0d~7.0Significantly deshielded due to the anisotropic effect of the adjacent bridgehead nitrogen (N4).
H-67.0 - 7.2dd~7.0, ~1.5Influenced by ortho coupling to H-5 and meta coupling to H-8.
H-88.1 - 8.3d~1.5Deshielded by the adjacent nitrile group and shows meta coupling to H-6.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The presence of the electron-withdrawing nitrile group and the nitrogen atoms in the heterocyclic system significantly influences the carbon chemical shifts.

Predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous compounds.[2]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2135 - 138Part of the imidazole ring, adjacent to a nitrogen atom.
C-3115 - 118Also on the imidazole ring, typically upfield from C-2.
C-5125 - 128Part of the pyridine ring, deshielded by the adjacent nitrogen.
C-6118 - 121Shielded carbon on the pyridine ring.
C-7110 - 113Attached to the electron-withdrawing nitrile group.
C-8a142 - 145Bridgehead carbon, deshielded by two adjacent nitrogen atoms.
C-CN117 - 120Carbon of the nitrile group.
C-8128 - 131Carbon on the pyridine ring adjacent to the nitrile group.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic system, and the distinctive nitrile group.

Wavenumber (cm⁻¹)IntensityAssignment
~2220 - 2240Strong, SharpC≡N stretching vibration of the nitrile group.
~3000 - 3100MediumAromatic C-H stretching vibrations.
~1630 - 1650Medium-StrongC=N stretching vibrations of the imidazo[1,2-a]pyridine core.
~1450 - 1600Medium-StrongAromatic C=C ring stretching vibrations.

The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the nitrile group (C≡N) in the region of 2220-2240 cm⁻¹. This peak is a clear indicator of the presence of the carbonitrile functionality. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the complex pattern of bands in the 1450-1650 cm⁻¹ region corresponds to the stretching vibrations of the fused aromatic rings.[5]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₈H₅N₃), the expected molecular weight is approximately 143.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 143. The fragmentation of the imidazo[1,2-a]pyridine core can be complex. Based on studies of related compounds, key fragmentation pathways may involve:[6]

  • Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds, leading to a fragment ion at m/z 116.

  • Cleavage of the pyridine ring: Fragmentation of the six-membered ring can lead to various smaller charged fragments.

  • Loss of N₂: While less common, fragmentation involving the loss of a nitrogen molecule is possible under certain conditions.

fragmentation_pathway M This compound [M]⁺˙ m/z = 143 F1 [M - HCN]⁺˙ m/z = 116 M->F1 - HCN F2 Pyridine Ring Fragments M->F2 Ring Cleavage F3 [M - N₂]⁺˙ m/z = 115 M->F3 - N₂

Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters. The following are generalized protocols for the techniques discussed.

Synthesis of Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the title compound, a 2-aminopyridine bearing a nitrile group at the 4-position would be a suitable starting material.

synthesis_workflow start Starting Materials: 2-Amino-4-cyanopyridine α-Haloacetaldehyde step1 Reaction: Reflux in a suitable solvent (e.g., ethanol, DMF) start->step1 step2 Work-up: Neutralization, Extraction step1->step2 step3 Purification: Column Chromatography or Recrystallization step2->step3 product This compound step3->product

Caption: General workflow for the synthesis of this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, direct injection or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, electrospray ionization (ESI) from a solution can be used.

  • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and significant fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound. By combining data from closely related analogs with fundamental spectroscopic principles, a detailed and reliable spectroscopic profile has been constructed. These data are invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this important class of heterocyclic compounds.

References

Physical and chemical properties of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic molecule of significant interest within the field of medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure," it holds potential for the development of novel therapeutics. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available experimental and predicted data. It further contextualizes these properties by examining the synthesis, reactivity, and biological significance of the broader imidazo[1,2-a]pyridine class of compounds, offering insights for its application in research and drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered substantial attention in pharmaceutical research. Its prevalence in a variety of biologically active compounds underscores its importance as a pharmacophore. Marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (for heart failure) feature this core scaffold, demonstrating its therapeutic versatility. The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. This compound, the subject of this guide, represents one such derivative with potential for further exploration and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. This section consolidates the available data for this compound. Where experimental data for the target molecule is not available, information for closely related analogues is provided for comparative purposes, and predicted values are clearly indicated.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundImidazo[1,2-a]pyridine-6-carbonitrile (Isomer)2-Methyl-imidazo[1,2-a]pyridine-7-carbonitrile (Analogue)
CAS Number 952566-04-0[1]106850-34-4[2]Not available
Molecular Formula C₈H₅N₃[3]C₈H₅N₃[2]C₉H₇N₃
Molecular Weight 143.15 g/mol [4]143.15 g/mol [2]157.17 g/mol
Appearance Brown solid (predicted)[4]Solid[2]Not available
Melting Point Not experimentally determined161-167 °C[2]Not available
Boiling Point Not determinedNot determinedNot determined
Solubility Not experimentally determinedVery slightly soluble (0.86 g/L at 25 °C)[5]Not available
pKa 3.56 ± 0.50 (Predicted)[4]Not available4.06 ± 0.50 (Predicted)[6]
logP (XlogP) 1.5 (Predicted)[7]1.5 (Predicted)[5]Not available
Density 1.22 ± 0.1 g/cm³ (Predicted)[4]Not available1.19 ± 0.1 g/cm³ (Predicted)[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. This section details the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: While a ¹H NMR spectrum is commercially available, detailed assignments and coupling constants are not published in the searched literature.[3] For the parent imidazo[1,2-a]pyridine, the protons on the pyridine ring typically appear in the aromatic region, with distinct chemical shifts influenced by the fused imidazole ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum with detailed peak assignments for this compound is not available in the public domain. However, the expected characteristic absorption bands would include:

  • C≡N stretch: A sharp, medium-to-strong intensity band around 2220-2260 cm⁻¹, characteristic of the nitrile group.

  • C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, corresponding to the aromatic rings.

  • C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Experimentally determined mass spectra and fragmentation patterns for this compound are not detailed in the available literature. However, predicted data for various adducts have been calculated, providing expected m/z values for high-resolution mass spectrometry analysis.[7]

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts [7]

Adductm/zPredicted CCS (Ų)
[M+H]⁺144.05562127.1
[M+Na]⁺166.03756139.9
[M-H]⁻142.04106128.4
[M+NH₄]⁺161.08216146.5

Synthesis and Reactivity

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers. A common and classical approach involves the condensation of a 2-aminopyridine with an α-haloketone. More contemporary methods focus on greener and more efficient syntheses, including multicomponent reactions and transition-metal-catalyzed C-H functionalizations.

Diagram 1: General Synthetic Pathways to Imidazo[1,2-a]pyridines

G cluster_0 Starting Materials cluster_1 Reaction Types 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation A3_Coupling A3-Coupling 2-Aminopyridine->A3_Coupling Cu_Catalysis Copper Catalysis 2-Aminopyridine->Cu_Catalysis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Aldehyde_Alkyne Aldehyde + Alkyne Aldehyde_Alkyne->A3_Coupling Nitroolefin Nitroolefin Nitroolefin->Cu_Catalysis Imidazo_Pyridine Imidazo[1,2-a]pyridine Scaffold Condensation->Imidazo_Pyridine Classical Route A3_Coupling->Imidazo_Pyridine Domino Reaction Cu_Catalysis->Imidazo_Pyridine One-Pot Synthesis

Caption: Key synthetic strategies for the imidazo[1,2-a]pyridine core.

Representative Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

This protocol is a representative example based on general procedures for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[9]

  • Reaction Setup: To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and a copper catalyst such as CuBr (10 mol%).

  • Solvent Addition: Add a suitable solvent, such as DMF (3 mL).

  • Reaction Conditions: Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Reactivity of this compound

The reactivity of this compound is dictated by both the heterocyclic ring system and the nitrile functional group.

  • The Imidazo[1,2-a]pyridine Ring: This ring system is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The pyridine ring can undergo nucleophilic substitution under certain conditions.

  • The Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Common reactions of the nitrile group include:

    • Hydrolysis: Conversion to a carboxylic acid (imidazo[1,2-a]pyridine-7-carboxylic acid) under acidic or basic conditions.

    • Reduction: Reduction to a primary amine (7-(aminomethyl)imidazo[1,2-a]pyridine) using a strong reducing agent like LiAlH₄.

    • Reaction with Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

G Nitrile This compound Carboxylic_Acid Imidazo[1,2-a]pyridine-7-carboxylic acid Nitrile->Carboxylic_Acid Hydrolysis (H⁺ or OH⁻) Amine 7-(Aminomethyl)imidazo[1,2-a]pyridine Nitrile->Amine Reduction (e.g., LiAlH₄) Ketone 7-Acyl-imidazo[1,2-a]pyridine Nitrile->Ketone Grignard/Organolithium followed by H₂O

References

Imidazo[1,2-a]pyridine-7-carbonitrile mechanism of action theories

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Theories of Imidazo[1,2-a]pyridine-7-carbonitrile and its Congeners

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides an ideal template for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. This guide synthesizes the current understanding of the mechanisms of action associated with this scaffold, with a particular focus on theorizing the role of the 7-carbonitrile substituent. We will delve into its multifaceted roles as an inhibitor of critical cell signaling kinases, a modulator of central nervous system receptors, and a potent anti-infective agent, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine system is a nitrogen-based heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[1][4] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic success of this chemical class.[3][5] The versatility of the scaffold stems from its synthetic tractability, allowing for systematic modification at various positions to optimize potency, selectivity, and pharmacokinetic properties.[6][7] This guide will explore the primary mechanisms through which these compounds exert their effects, focusing on the most well-documented therapeutic areas: oncology, neuroscience, and infectious disease.

Anticancer Mechanisms of Action: A Multi-pronged Attack

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity through the modulation of several key oncogenic pathways.[4][8][9]

Inhibition of Kinase Signaling Cascades

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[10]

2.1.1. The PI3K/Akt/mTOR Pathway

The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many human cancers.[11][12] Several series of imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[11] This dual inhibition is a strategic advantage, as it simultaneously blocks a key upstream activator (PI3K) and a central downstream effector (mTOR), potentially leading to a more profound and durable antitumor response compared to targeting either kinase alone. Studies have shown that these compounds can exhibit PI3Kα inhibition with IC₅₀ values as low as 2 nM and effectively suppress the proliferation of various breast cancer cell lines.[13]

2.1.2. Receptor Tyrosine Kinase (RTK) Inhibition

  • c-Met: The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor development, invasion, and metastasis.[14] Novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors. For instance, compound 22e from one study demonstrated an IC₅₀ of 3.9 nM against c-Met kinase and significantly inhibited tumor growth in xenograft models with good oral bioavailability.[14]

  • IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) is another RTK implicated in cancer. A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines has been discovered as potent and selective inhibitors of IGF-1R kinase.[15]

  • PDGFR: Guided by in silico modeling, potent small-molecule inhibitors of platelet-derived growth factor receptor (PDGFR) have been developed from the imidazo[1,2-a]pyridine scaffold, demonstrating oral bioavailability and a dose-dependent reduction in PDGFR phosphorylation in tumor xenografts.[16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., c-Met, IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4E->Proliferation Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->RTK RTK Inhibition Imidazopyridine->PI3K Imidazopyridine->mTORC1 Dual Inhibition

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.
Disruption of Microtubule Dynamics

Tubulin is a validated target for cancer chemotherapy, and agents that interfere with its polymerization can induce cell cycle arrest and apoptosis. Two series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were designed as antitubulin agents that bind to the colchicine site.[17] Several of these molecules exhibited potent antiproliferative activity, with IC₅₀ values in the double-digit nanomolar range.[17] This finding is particularly relevant to the topic of this guide, as it highlights the potential for a carbonitrile group on the pyridine ring to be a key pharmacophoric feature for this mechanism.

Induction of Cell Cycle Arrest and Apoptosis

Ultimately, the anticancer effects of imidazo[1,2-a]pyridines converge on the induction of programmed cell death (apoptosis).[13] Mechanistic studies have shown that these compounds can induce cell cycle arrest, often associated with an increase in the expression of tumor suppressor proteins p53 and p21.[8][13] This is followed by the activation of apoptotic pathways, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspases 3, 7, 8, and 9), and an increase in PARP cleavage.[8]

Neuropharmacological Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold is famously associated with drugs targeting the central nervous system, primarily through the modulation of ligand-gated ion channels and G-protein coupled receptors.

GABA-A Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated chloride ion channel and the primary site of inhibitory neurotransmission in the brain.[18] Drugs like zolpidem and alpidem are positive allosteric modulators (PAMs) that bind to the benzodiazepine site at the interface between α and γ subunits of the GABA-A receptor.[18][19][20] This binding enhances the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, which produces sedative, anxiolytic, and hypnotic effects.[5] Research has focused on developing subtype-selective imidazo[1,2-a]pyridines to separate the desired anxiolytic effects (mediated by α2/α3 subunits) from the sedative effects (mediated by the α1 subunit).[18][19]

GABA_A_Receptor_Modulation Receptor γ2 α1 β3 α1 β3 GABA_Site GABA Binding Site (α1/β3 interface) Chloride Cl⁻ Influx (Hyperpolarization) GABA_Site->Chloride Opens Channel BZD_Site Allosteric Site (α1/γ2 interface) BZD_Site->Chloride Enhances GABA Effect GABA GABA GABA->GABA_Site Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->BZD_Site Binds Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development HTS Primary Screen (e.g., Cell Viability) Hit_ID Hit Identification HTS->Hit_ID Target_Assay Target-Based Assay (e.g., Kinase Panel) Hit_ID->Target_Assay Lead Generation Cell_Signaling Cellular Pathway Analysis (e.g., Western Blot) Target_Assay->Cell_Signaling ADME_Tox ADME/Tox (Pharmacokinetics) Cell_Signaling->ADME_Tox Lead Optimization In_Vivo In Vivo Efficacy (Xenograft Model) ADME_Tox->In_Vivo IND IND-Enabling Studies In_Vivo->IND

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged scaffolds" for their ability to bind to multiple, diverse biological targets through versatile, low-energy conformations. The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, stands as a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure, combined with a unique distribution of nitrogen atoms, provides an ideal foundation for developing ligands that can interact with a wide array of biological macromolecules. This has led to its incorporation into numerous marketed drugs, validating its status as a "drug prejudice" scaffold.[4]

The therapeutic success of this core is exemplified by well-known drugs such as Zolpidem (Ambien®), a widely prescribed hypnotic agent; Alpidem , an anxiolytic; Zolimidine , a gastroprotective agent; and Olprinone , a cardiotonic agent used in acute heart failure.[2][5] Beyond these, the scaffold is a cornerstone in the development of novel agents across a staggering range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][4][6] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, from its fundamental synthesis to its application in rational drug design, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies: Constructing the Imidazo[1,2-a]pyridine Core

The accessibility and versatility of a scaffold are dictated by the robustness of its synthetic routes. The choice of a specific synthetic strategy is often driven by the need for efficiency, diversity, and functional group tolerance. Methodologies for constructing the imidazo[1,2-a]pyridine core have evolved from classical condensations to highly efficient, modern catalytic systems.

Classical Approach: The Tschitschibabin Condensation

The most traditional and fundamental method for synthesizing the imidazo[1,2-a]pyridine ring is the condensation reaction between a 2-aminopyridine and an α-haloketone. This reaction, a variant of the Tschitschibabin reaction, is valued for its simplicity and use of readily available starting materials.

Causality: The mechanism proceeds via an initial nucleophilic attack by the exocyclic amino group of 2-aminopyridine on the α-haloketone, followed by an intramolecular cyclization where the endocyclic pyridine nitrogen displaces the halide. This sequence is reliable but can be limited by harsh reaction conditions and the availability of specific α-haloketones.

Modern Methodologies for Efficiency and Diversity

To overcome the limitations of classical methods and to facilitate the rapid generation of compound libraries for high-throughput screening, several advanced synthetic strategies have been developed.

  • Multi-Component Reactions (MCRs): Reactions like the Ugi-type and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction are exceptionally powerful.[2] By combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot, highly substituted 3-aminoimidazo[1,2-a]pyridines can be generated with significant molecular diversity. The primary advantage of MCRs lies in their operational simplicity and the exponential growth in the number of possible products, making them ideal for library synthesis.

  • Metal-Catalyzed Cross-Coupling Reactions: Copper and iron-catalyzed reactions have emerged as mild and efficient alternatives. For instance, copper-catalyzed protocols enable the synthesis from 2-aminopyridines and substrates like nitroolefins or terminal alkynes.[4] These methods often proceed under aerobic conditions and exhibit broad functional group compatibility, allowing for the synthesis of complex derivatives that are inaccessible through harsher, traditional routes.

  • Green Chemistry Approaches: Recognizing the need for sustainable synthesis, catalyst- and solvent-free methods have been developed. Reacting α-haloketones with 2-aminopyridines at elevated temperatures (e.g., 60°C) without a solvent provides a direct and environmentally benign route to the core structure.

G cluster_start Starting Materials cluster_methods Synthetic Methods 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin 2-Aminopyridine->Tschitschibabin GBB 3-Component Reaction GBB 3-Component Reaction 2-Aminopyridine->GBB 3-Component Reaction Cu-Catalyzed Coupling Cu-Catalyzed Coupling 2-Aminopyridine->Cu-Catalyzed Coupling Solvent-Free Heating Solvent-Free Heating 2-Aminopyridine->Solvent-Free Heating alpha-Haloketone alpha-Haloketone alpha-Haloketone->Tschitschibabin alpha-Haloketone->Solvent-Free Heating Aldehyde Aldehyde Aldehyde->GBB 3-Component Reaction Isocyanide Isocyanide Isocyanide->GBB 3-Component Reaction Nitroolefin Nitroolefin Nitroolefin->Cu-Catalyzed Coupling Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Tschitschibabin->Imidazo[1,2-a]pyridine Core Classical GBB 3-Component Reaction->Imidazo[1,2-a]pyridine Core High Diversity Cu-Catalyzed Coupling->Imidazo[1,2-a]pyridine Core Mild Conditions Solvent-Free Heating->Imidazo[1,2-a]pyridine Core Green Chem.

Caption: Key synthetic routes to the imidazo[1,2-a]pyridine core.

Experimental Protocol: General Synthesis via Tschitschibabin Condensation

This protocol describes a self-validating system for a standard synthesis of a 2-substituted imidazo[1,2-a]pyridine.

  • Reagent Preparation:

    • Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone in a round-bottom flask equipped with a reflux condenser.

    • In a separate container, dissolve the desired α-bromoketone (1.1 eq) in the same solvent.

  • Reaction Execution:

    • Add the α-bromoketone solution dropwise to the stirring solution of 2-aminopyridine at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux. The choice to reflux is to ensure sufficient activation energy for the cyclization step.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours). A new, more polar spot corresponding to the hydrobromide salt of the product should appear.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product hydrobromide salt may precipitate.

    • Filter the precipitate or remove the solvent under reduced pressure.

    • Neutralize the crude product by dissolving it in water and adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This step is critical as it converts the salt to the free base, which is typically less water-soluble.

    • The free base product will precipitate out of the aqueous solution.

  • Purification and Validation:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). The validation of the structure is a non-negotiable endpoint for the protocol.

II. The Pharmacological Landscape: A Scaffold for Diverse Targets

The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its ability to be decorated with various functional groups, allowing it to target a wide range of biological entities.

Therapeutic AreaBiological Target/Mechanism of ActionExample Compounds/Candidates
Central Nervous System GABA-A Receptor (α1 subunit) Positive Allosteric ModulatorZolpidem, Alpidem[7]
Oncology PI3K/AKT/mTOR Pathway InhibitionVarious preclinical candidates[5]
Wnt/β-catenin Signaling InhibitionPreclinical inhibitors[5]
Tubulin Polymerization Inhibition2-phenyl-imidazo[1,2-a]pyridine analogs
Infectious Diseases M. tuberculosis QcrB (cytochrome bcc) InhibitionTelacebec (Q203)[4]
M. tuberculosis ATP Synthase InhibitionImidazo[1,2-a]pyridine ethers[4]
Antiviral, Antifungal, AntiprotozoalBroad-spectrum preclinical agents[2]
Gastrointestinal H+/K+ ATPase (Proton Pump) InhibitionSoraprazan, Zolimidine[3]
Cardiovascular Phosphodiesterase 3 (PDE3) InhibitionOlprinone[2]
Neurodegenerative β-Amyloid (Aβ) Plaque BindingIMPY imaging agents
Mechanism Spotlight: Inhibition of the PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, particularly PI3K and AKT.

Causality: The planar imidazo[1,2-a]pyridine core often serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of the target kinase. Substituents at the C2 and C3 positions can then be tailored to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity. By inhibiting these kinases, the compounds block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[5]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Blocks Inhibitor->AKT Blocks

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

III. Structure-Activity Relationships (SAR) and Rational Drug Design

The true power of the imidazo[1,2-a]pyridine scaffold is realized through the systematic exploration of its Structure-Activity Relationships (SAR). Understanding how subtle structural modifications impact biological activity is the cornerstone of transforming a simple hit into a potent and selective drug candidate.

Key Positions for Modification
  • C2-Position: Often substituted with aryl or heteroaryl groups. This position is crucial for establishing interactions in hydrophobic pockets of enzymes. In antitubercular agents, for example, bulky biaryl ethers at this position were found to confer nanomolar potency.[4]

  • C3-Position: The most nucleophilic carbon, it is readily functionalized. Attaching carboxamide side chains at C3 has been a highly successful strategy for developing antitubercular agents like Telacebec (Q203), where the side chain is critical for target engagement.[4]

  • C6, C7, C8-Positions: Modifications on the pyridine ring are used to fine-tune physicochemical properties such as solubility, metabolic stability, and pKa. For instance, incorporating electron-withdrawing groups can modulate the basicity of the ring nitrogens, affecting oral bioavailability.[8]

SAR Case Study: Antitubercular Agents Targeting QcrB

The discovery of Telacebec (Q203) provides an excellent example of SAR-driven optimization.

  • Initial Hit: High-throughput screening identified an imidazo[1,2-a]pyridine-3-carboxamide core with modest activity against Mycobacterium tuberculosis.

  • SAR Exploration:

    • It was determined that the imidazo[1,2-a]pyridine core was essential for activity.

    • The C3-carboxamide linker was critical for binding to the QcrB subunit of the cytochrome bcc complex, which is vital for the pathogen's energy production.[4]

    • Systematic modification of the side chain revealed that specific substituted phenoxyethyl groups dramatically increased potency against both drug-sensitive and multidrug-resistant (MDR) strains.[4][9]

  • Lead Optimization: Further refinements focused on improving the pharmacokinetic profile (e.g., reducing clearance, increasing oral exposure) by modifying the terminal part of the side chain, leading directly to the clinical candidate Q203.[4]

G Scaffold Imidazo[1,2-a]pyridine Core C2-Position C3-Position Pyridine Ring (C6-C8) Core_Role Essential for Activity (Hinge Binding) Scaffold:f0->Core_Role C2_Role Potency & Selectivity (Hydrophobic Pocket Interaction) Scaffold:f1->C2_Role C3_Role Target Engagement (Side Chain Anchor) Scaffold:f2->C3_Role Ring_Role Physicochemical Properties (Solubility, PK/PD) Scaffold:f3->Ring_Role

Caption: General SAR principles for the imidazo[1,2-a]pyridine scaffold.

IV. Case Study: The Development of Zolpidem (Ambien®)

The story of Zolpidem is a testament to the successful application of the imidazo[1,2-a]pyridine scaffold to create a blockbuster drug.

  • The Need: In the mid-20th century, the primary treatments for insomnia were barbiturates and benzodiazepines. While effective, these drugs had significant drawbacks, including a high potential for dependence, residual next-day effects ("hangover"), and disruption of natural sleep architecture.[10]

  • The Discovery: Researchers at the French pharmaceutical company Synthélabo sought a hypnotic agent with a better safety profile. They synthesized Zolpidem in the early 1980s.[11] While structurally distinct from benzodiazepines, it was found to act on the same GABA-A receptor complex.[11][12]

  • The Mechanism of Action: The key to Zolpidem's improved profile was its selectivity. It preferentially binds to the α1 subunit of the GABA-A receptor, which is densely located in brain regions responsible for inducing sleep.[7] In contrast, benzodiazepines bind non-selectively to multiple α subunits (α1, α2, α3, α5), which mediate not only sedation but also anxiolytic, myorelaxant, and anticonvulsant effects.[7] This selective action is why Zolpidem has strong hypnotic properties but weak muscle-relaxant and anticonvulsant effects.[12]

  • Market Approval: Zolpidem was first launched in Europe in 1988 and received FDA approval in the United States in 1992 under the brand name Ambien.[7][13] It quickly became the most widely prescribed hypnotic medication due to its rapid onset of action, short half-life (minimizing hangover effects), and perceived better safety profile compared to older agents.[13][14]

V. Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a proven entity in medicinal chemistry, having delivered multiple successful drugs and a rich pipeline of clinical candidates. Its synthetic tractability, rigid conformation, and versatile electronic properties ensure its continued relevance. Future exploration is likely to focus on several key areas:

  • Novel Biological Targets: Applying imidazo[1,2-a]pyridine libraries to new and challenging targets, such as protein-protein interactions and epigenetic modulators.

  • Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets for prolonged duration of action or that bind to allosteric sites for greater selectivity.

  • Targeted Protein Degradation: Using the scaffold as a warhead or ligand component in novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

  • Photophysical Applications: Leveraging the intrinsic fluorescent properties of some derivatives to develop new bioimaging probes and diagnostic agents.[15]

The enduring success of the imidazo[1,2-a]pyridine core serves as a powerful reminder that a deep understanding of a scaffold's chemistry, pharmacology, and structure-activity relationships is the foundation upon which the next generation of innovative medicines will be built.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbonitrile Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal scaffold for the development of therapeutic agents targeting a wide array of biological targets. This versatile core is present in several marketed drugs, highlighting its clinical significance. The introduction of a carbonitrile group at the 7-position of this scaffold presents a unique opportunity for molecular design, offering a potential key interaction point with biological targets and influencing the overall physicochemical properties of the molecule. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-a]pyridine-7-carbonitrile derivatives and their analogues, with a focus on their potential as anticancer agents and kinase inhibitors.

Synthetic Strategies: Accessing the this compound Core

The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction known as the Tschitschibabin synthesis. For the synthesis of this compound derivatives, the key starting material is 2-amino-5-cyanopyridine.

General Synthetic Pathway

A general and efficient route to this compound derivatives involves a one-pot, three-component reaction. This approach offers advantages in terms of operational simplicity and the ability to generate a diverse library of compounds for biological screening.[1]

G cluster_0 One-Pot Reaction A 2-Amino-5-cyanopyridine E This compound Derivative A->E [4+1] Cycloaddition B Aryl Aldehyde B->E C tert-Butyl Isocyanide C->E D Iodine (catalyst) D->E

Caption: General one-pot synthesis of this compound derivatives.

Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis

The following is a representative protocol for the synthesis of this compound derivatives:

  • To a solution of 2-amino-5-cyanopyridine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane), add tert-butyl isocyanide (1.2 mmol).

  • Add a catalytic amount of iodine (10 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 8-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound derivative.

Biological Activities and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, and the introduction of a 7-carbonitrile moiety can significantly modulate this activity profile. The primary therapeutic areas of interest for these derivatives are oncology and inflammatory diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects through various mechanisms of action.

Structurally related 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have been identified as potent antitubulin agents.[2] These compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[2] This mechanism is a well-validated strategy in cancer chemotherapy.

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their activity as kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.

  • PI3K/Akt/mTOR Pathway: Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]

  • c-Met and VEGFR2 Inhibition: Dual inhibition of c-Met and VEGFR2 is a promising strategy to combat tumor growth and angiogenesis. A notable imidazo[1,2-a]pyridine derivative has shown potent inhibition of both kinases, leading to significant antitumor efficacy in preclinical models.[5]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. For instance, some derivatives have been shown to inhibit the activity of IKK-beta, a critical kinase in the NF-κB signaling pathway.[6]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates. While specific SAR data for a broad series of this compound derivatives is limited in the public domain, we can extrapolate from closely related analogues.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDR1R2Cell LineIC50 (µM)Reference
Compound A 4-MethoxyphenylHHT-290.08[2]
Compound B 3,4,5-TrimethoxyphenylHHT-290.02[2]
Compound C 4-ChlorophenylHA5490.12[2]
IP-5 Not SpecifiedNot SpecifiedHCC193745[4][7]
IP-6 Not SpecifiedNot SpecifiedHCC193747.7[4][7]
12b Not SpecifiedNot SpecifiedHepG213[1]
26 6-methylpyridone containingNot SpecifiedMKN450.005[5]

Note: Compounds A, B, and C are 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives. The specific substitutions for IP-5, IP-6, and 12b are not detailed in the provided search results. Compound 26 is a complex imidazo[1,2-a]pyridine derivative.

From the available data on related imidazo[1,2-a]pyridine-carbonitrile and other anticancer derivatives, several key SAR insights can be drawn:

  • Aryl Substituents: The nature and substitution pattern of aryl groups at various positions of the imidazo[1,2-a]pyridine core significantly influence anticancer activity. For instance, the presence of methoxy groups on the phenyl ring, particularly a trimethoxy substitution, appears to enhance potency against colon cancer cells.[2]

  • The Carbonitrile Group: The nitrile functionality can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target protein. Its electron-withdrawing nature also influences the overall electronic properties of the scaffold.

  • Kinase Selectivity: Modifications on the imidazo[1,2-a]pyridine core and its substituents can be fine-tuned to achieve selectivity for specific kinases. For example, the addition of a pyridone ring was shown to confer potent dual c-Met and VEGFR2 inhibition.[5]

Caption: Key structural features influencing the activity of this compound analogues. (Note: A placeholder for the chemical structure image is used in the DOT script. In a real-world application, this would be replaced with the actual image of the core structure.)

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][7]

In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this core allows for the generation of diverse chemical libraries, and the inherent biological activity of the parent scaffold provides a strong foundation for further optimization. Future research should focus on a systematic exploration of the structure-activity relationships of 7-carbonitrile derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The introduction of a nitrile group at the 7-position of the imidazo[1,2-a]pyridine scaffold can serve as a crucial synthetic handle for further molecular elaboration or as a key pharmacophore in its own right. This application note provides a comprehensive, field-proven protocol for the synthesis of imidazo[1,2-a]pyridine-7-carbonitrile from 7-chloroimidazo[1,2-a]pyridine via a palladium-catalyzed cyanation reaction. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on technical accuracy, experimental causality, and safety.

Mechanistic Rationale: The Palladium-Catalyzed Cyanation Cycle

The conversion of 7-chloroimidazo[1,2-a]pyridine to its corresponding nitrile is achieved through a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for this transformation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 7-chloroimidazo[1,2-a]pyridine to a low-valent palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • Transmetalation: The cyanide anion (CN⁻), delivered from a cyanide source such as zinc cyanide, displaces the chloride ligand on the palladium(II) complex. This ligand exchange is known as transmetalation.

  • Reductive Elimination: The final step is the reductive elimination of the desired this compound from the palladium(II) complex, which regenerates the catalytically active palladium(0) species, allowing the cycle to continue.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can irreversibly bind to the palladium center.[6][7] The choice of a suitable cyanide source and reaction conditions is therefore critical to maintain catalytic activity. Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic than alkali metal cyanides and its lower solubility can help maintain a low concentration of free cyanide in the reaction mixture.[7][8][9] The use of bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can stabilize the palladium catalyst and facilitate the reductive elimination step.[10][11][12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation & Degassing reaction_setup Reaction Vessel Setup reagent_prep->reaction_setup Inert Atmosphere heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring Time quenching Quenching monitoring->quenching Completion extraction Extraction quenching->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the palladium-catalyzed cyanation of heteroaryl chlorides.[11][12][13]

Materials and Reagents:

  • 7-chloroimidazo[1,2-a]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)[10]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (argon or nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Reaction Parameters Summary:

ParameterValueRationale
Substrate 7-chloroimidazo[1,2-a]pyridineStarting material for cyanation.
Cyanide Source Zinc Cyanide (Zn(CN)₂)Less toxic and helps control cyanide concentration.[7][9]
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common and effective Pd(0) source.[10]
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Stabilizes the catalyst and promotes the reaction.[10][14]
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for this reaction.[10]
Temperature 120 °CSufficient to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-chloroimidazo[1,2-a]pyridine (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas if any unreacted cyanide source comes into contact with acidic conditions.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Best Practices and Safety Considerations

The paramount concern in this synthesis is the safe handling of cyanide-containing reagents.[15]

  • Toxicity: Zinc cyanide is toxic if ingested, inhaled, or absorbed through the skin.[7] All manipulations involving solid zinc cyanide and the reaction mixture should be performed in a certified chemical fume hood.[16][17]

  • Hydrogen Cyanide (HCN) Evolution: Cyanide salts can release highly toxic hydrogen cyanide gas upon contact with acids.[15][16] Ensure that all workup procedures are performed with basic aqueous solutions (e.g., sodium bicarbonate) until the cyanide is fully quenched. Acidic solutions must be strictly avoided in the workup.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[17][18] Consider double-gloving when handling cyanide compounds.[17]

  • Waste Disposal: All cyanide-containing waste, including residual solids, reaction solutions, and contaminated materials, must be collected and disposed of as hazardous waste according to institutional guidelines.[18]

  • Emergency Preparedness: An emergency plan should be in place for accidental cyanide exposure. This includes having a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, and sodium thiosulfate) readily accessible and ensuring that all personnel are trained in its use.[15]

Conclusion

This application note provides a detailed and reliable protocol for the palladium-catalyzed synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions outlined, researchers can confidently and safely perform this valuable transformation, enabling further exploration of the chemical and biological properties of this important class of heterocyclic compounds.

References

Application Notes & Protocols: Palladium-Catalyzed Cyanation for the Synthesis of C3-Cyano-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyanated Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its rigid, bicyclic structure is a cornerstone of numerous pharmacologically active agents, most notably Zolpidem (Ambien), a widely prescribed hypnotic agent.[1][2] The functionalization of this core allows for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

The introduction of a nitrile (-CN) group, or cyanation, is a particularly powerful transformation in organic synthesis. The cyano group is not just a feature of final drug molecules but also a versatile synthetic intermediate, readily converted into amines, carboxylic acids, amides, and tetrazoles.[3] Historically, the synthesis of aryl nitriles relied on harsh methods like the Sandmeyer or Rosenmund-von Braun reactions, which suffer from limited functional group tolerance and the use of stoichiometric, toxic copper cyanide.[3]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and related C-N bond formations, has revolutionized the synthesis of complex nitrogen-containing molecules.[4][5] Palladium-catalyzed cyanation extends this power, offering a milder, more general, and highly functional-group-tolerant route to aryl and heteroaryl nitriles.[3][5]

This guide provides a detailed technical overview of palladium-catalyzed cyanation, with a specific focus on its application for the C3-functionalization of the Imidazo[1,2-a]pyridine core. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Principles of Palladium-Catalyzed Cyanation

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) proceeds through three key stages: oxidative addition, cyanide transfer, and reductive elimination.

A persistent challenge in palladium-catalyzed cyanation has been catalyst deactivation. Cyanide ions can poison all palladium intermediates in the catalytic cycle, leading to the formation of inactive species like the highly stable tetracyanopalladate(II) complex, [(CN)4Pd]2-.[3][6] This historically rendered such reactions highly irreproducible.[3]

The breakthrough in modern cyanation chemistry has been the development of cyanide sources that mitigate this poisoning effect. While traditional reagents like NaCN, KCN, and Zn(CN)2 are still used, their high solubility and free cyanide concentration pose challenges.[3] The use of potassium ferrocyanide, K4[Fe(CN)6], a non-toxic, air-stable, and inexpensive crystalline solid, represents a significant advance.[7][8] In this complex, the cyanide ions are strongly bound to the iron center and are released slowly into the reaction medium, maintaining a low enough concentration to allow the catalytic cycle to proceed efficiently while minimizing catalyst poisoning.[9][10]

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)XL2 Oxidative Adduct Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)(CN)L2 Cyano Complex Ar-Pd(II)(CN)L₂ ArPd(II)XL2->ArPd(II)(CN)L2 Cyanide Transfer ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination ArCN Aryl Nitrile (Ar-CN) ArPd(II)(CN)L2->ArCN ArX Aryl Halide (Ar-X) ArX->ArPd(II)XL2 CN_Source Cyanide Source (e.g., K₄[Fe(CN)₆]) CN_Source->ArPd(II)(CN)L2 G start Start: Prepare Reaction Vessel reagents Add Solids: - Pd Precatalyst & Ligand - K₄[Fe(CN)₆]·3H₂O - 3-Bromo-Imidazo[1,2-a]pyridine - KOAc start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar, 3x) reagents->inert solvents Add Degassed Solvents via Syringe: - Dioxane - H₂O inert->solvents reaction Heat & Stir Reaction (e.g., 100-120 °C, 1-4 h) solvents->reaction monitor Monitor Progress via TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate Layers monitor->workup Complete extract Extract Aqueous Layer with EtOAc (2x) workup->extract dry Dry Combined Organic Layers (e.g., over Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Characterize Product purify->end

References

Application Note: A Comprehensive Protocol for the Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its prevalence in a wide array of biologically active compounds and clinically used drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[2][3] The versatile nature of this scaffold allows for structural modifications that can modulate its pharmacological properties, making it a key target in drug discovery programs aimed at developing novel agents for anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[2][4][5]

Imidazo[1,2-a]pyridine-7-carbonitrile is a valuable intermediate, with the nitrile group serving as a versatile chemical handle for further functionalization. This allows for the construction of diverse chemical libraries for biological screening. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and designed for reproducibility in a standard laboratory setting. We will cover the synthesis of the key precursor, 2-amino-4-cyanopyridine, followed by the definitive cyclocondensation reaction to yield the target compound.

Overall Reaction Scheme

The synthesis is a two-step process starting from 2-chloro-4-cyanopyridine. The first step is an amination to produce the key intermediate, 2-amino-4-cyanopyridine. The second step is a classical cyclocondensation reaction with chloroacetaldehyde to form the fused bicyclic imidazo[1,2-a]pyridine system.

Step 1: Synthesis of 2-Amino-4-cyanopyridine Step 1: Synthesis of 2-Amino-4-cyanopyridine

Step 2: Synthesis of this compound Step 2: Synthesis of this compound

Reaction Mechanism: Cyclocondensation

The formation of the imidazo[1,2-a]pyridine ring occurs via a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-cyanopyridine on the electrophilic carbonyl carbon of chloroacetaldehyde. This forms a hemiaminal intermediate, which rapidly dehydrates to form a Schiff base (imine). The crucial cyclization step involves an intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the carbon bearing the chlorine atom (an SN2 reaction), displacing the chloride ion and forming the five-membered imidazole ring. A final deprotonation step re-aromatizes the system to yield the stable imidazo[1,2-a]pyridine product.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A 2-Amino-4-cyanopyridine C Hemiaminal Intermediate A->C Nucleophilic Attack (Exocyclic Amine on Carbonyl) B Chloroacetaldehyde B->C D Schiff Base (Imine) C->D Dehydration (-H2O) E Cyclized Cation D->E Intramolecular Cyclization (SN2) (Pyridine N attacks C-Cl) F This compound E->F Deprotonation (Aromatization)

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents & Solvents Grade Supplier (Example)
2-Chloro-4-cyanopyridine≥98%Sigma-Aldrich
Ammonia solution (7N in Methanol)Sigma-Aldrich
Chloroacetaldehyde (50 wt. % in H₂O)Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Ethanol (EtOH), Anhydrous≥99.5%VWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica Gel230-400 mesh, 60 ÅSorbent Technologies
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs
Equipment
Round-bottom flasks (50 mL, 100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Stir bars
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
NMR Spectrometer (e.g., 400 MHz)
Mass Spectrometer (e.g., ESI-MS)
FT-IR Spectrometer
Melting point apparatus

Experimental Protocol

Part A: Synthesis of 2-Amino-4-cyanopyridine

Causality: This step converts the commercially available 2-chloro-4-cyanopyridine into the essential 2-aminopyridine precursor. Using a sealed vessel is critical due to the volatility of ammonia and the need for elevated temperatures to drive the nucleophilic aromatic substitution.

  • Reaction Setup: In a 100 mL pressure vessel equipped with a magnetic stir bar, add 2-chloro-4-cyanopyridine (5.0 g, 36.1 mmol).

  • Reagent Addition: Add a 7N solution of ammonia in methanol (50 mL, 350 mmol).

  • Reaction Conditions: Seal the vessel tightly and heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 24 hours.[6]

    • Insight: The reaction progress can be monitored by TLC (3:1 Hexane:EtOAc). The starting material (2-chloro-4-cyanopyridine) will have a higher Rf than the more polar product (2-amino-4-cyanopyridine).

  • Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood.

  • Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

  • Purification: The resulting solid residue can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane) to yield 2-amino-4-cyanopyridine as a solid.

Part B: Synthesis of this compound

Causality: This is the key cyclocondensation step. Ethanol serves as a suitable polar protic solvent. The addition of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the cyclization, preventing potential side reactions and protonation of the basic pyridine nitrogen, which would inhibit its nucleophilicity.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-cyanopyridine (2.0 g, 16.8 mmol), sodium bicarbonate (2.82 g, 33.6 mmol), and anhydrous ethanol (40 mL).

  • Reagent Addition: While stirring the suspension, add chloroacetaldehyde (2.64 mL of a 50 wt. % solution in water, 20.2 mmol) dropwise over 5 minutes.

    • Safety Note: Chloroacetaldehyde is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC (1:1 Hexane:EtOAc) until the starting 2-amino-4-cyanopyridine spot is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Add deionized water (50 mL) to the residue, and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 30% to 70% ethyl acetate in hexane. Combine the fractions containing the pure product (visualized by TLC with a UV lamp) and remove the solvent under reduced pressure.

Experimental Workflow Diagram

G start Start reactants Combine 2-Amino-4-cyanopyridine, NaHCO₃, and Ethanol start->reactants add_reagent Add Chloroacetaldehyde reactants->add_reagent reflux Heat to Reflux (80°C) for 12-18 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete extract Aqueous Work-up & DCM Extraction workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-7-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This has led to their investigation in various therapeutic areas, most notably in oncology. This document focuses on Imidazo[1,2-a]pyridine-7-carbonitrile , a specific analog within this class. While this compound is commercially available for research purposes, it is crucial to note that, to date, specific data on its kinase inhibitory profile have not been extensively published. Therefore, this guide will provide a comprehensive framework for its evaluation as a kinase inhibitor. We will present a representative overview of the kinase inhibitory landscape of the broader imidazo[1,2-a]pyridine class, followed by detailed, adaptable protocols for in vitro biochemical and cell-based assays to empower researchers to elucidate the specific activity of the 7-carbonitrile derivative.

Introduction to the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core has emerged as a versatile scaffold for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] Derivatives of this scaffold have been reported to inhibit a multitude of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-Kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[3] The PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and growth, is a particularly common target for this class of compounds.[4][5][6][7][8] The planar, bicyclic nature of the imidazo[1,2-a]pyridine ring system allows it to effectively interact with the ATP-binding pocket of many kinases, and its substitutable positions provide ample opportunity for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

While specific data for this compound is not yet prevalent in the literature, its structural features suggest it is a valuable candidate for screening and characterization. The protocols and data presented herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for the investigation of this specific molecule.

Representative Kinase Inhibition Profile of the Imidazo[1,2-a]pyridine Scaffold

To provide context for the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against several key kinases. It is imperative to understand that these values are for structurally related compounds and should be used as a guide to inform target selection for the 7-carbonitrile analog.

Derivative Class/CompoundTarget Kinase(s)IC50 Value(s)Reference
3-(Pyrimidin-4-yl) derivativesIGF-1RPotent Inhibition (Specific IC50 not stated)--INVALID-LINK--
Peptidomimetic derivativesAkt10.64 µM--INVALID-LINK--
Various derivativesPI3Kα/mTORDual nM activity--INVALID-LINK--
Phenyl-substituted derivativesDYRK1A2.6 µM--INVALID-LINK--
Phenyl-substituted derivativesCLK10.7 µM--INVALID-LINK--
Diarylurea derivativesA375P Melanoma Cells<0.06 µM--INVALID-LINK--

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

Given the prevalence of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR pathway, understanding this signaling cascade is essential for designing robust experiments. This pathway is a central regulator of cell growth, survival, and metabolism.[4][5][6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway with Potential Inhibition Points.

Experimental Protocols

The following protocols are generalized but detailed, providing a strong foundation for the characterization of this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from the principles of the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[9][10][11] A decrease in luminescence indicates higher kinase activity, and thus, an effective inhibitor will result in a higher luminescent signal.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest (e.g., PI3Kα, Akt1, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in 100% DMSO)

  • Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, and DTT)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM). A 10-point, 3-fold dilution series is a good starting point. c. Prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup (in a 96-well plate): a. In each well, add 25 µL of kinase reaction buffer. b. Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells. c. Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase reaction buffer to the desired concentration). d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation: a. Initiate the kinase reaction by adding 15 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well. b. Mix the plate gently on a plate shaker. c. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 50 µL of the Kinase-Glo® reagent to each well. c. Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization. d. Incubate at room temperature for 10 minutes. e. Measure the luminescence using a luminometer.

  • Data Analysis: a. The luminescent signal is inversely proportional to kinase activity. b. Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). c. Plot the normalized data against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for Target Engagement

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.[12][13][14][15]

Objective: To determine if this compound inhibits the phosphorylation of a known kinase substrate in a dose-dependent manner in cultured cells.

Materials:

  • Cancer cell line known to have an active signaling pathway of interest (e.g., MCF-7 for PI3K/Akt pathway)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Stimulant (e.g., growth factor like EGF or insulin, if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate the cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if the pathway is activated by serum growth factors. c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours. d. If required, stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-protein detection to avoid background from casein). e. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.

  • Detection and Analysis: a. Apply the ECL substrate and visualize the bands using a chemiluminescence imager. b. Strip the membrane and re-probe with the antibody for the total protein of the substrate to ensure equal loading. c. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. d. Analyze the dose-dependent decrease in the phosphorylation of the substrate.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a logical workflow for the initial characterization of a novel kinase inhibitor from the imidazo[1,2-a]pyridine class.

Kinase_Inhibitor_Workflow Start Start: This compound Biochem_Assay Protocol 1: In Vitro Biochemical Kinase Assay Start->Biochem_Assay IC50 Determine IC50 (Potency) Biochem_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50->Cell_Viability GI50 Determine GI50 (Cellular Efficacy) Cell_Viability->GI50 Western_Blot Protocol 2: Cell-Based Western Blot GI50->Western_Blot Target_Engagement Confirm Target Engagement (Phosphorylation Inhibition) Western_Blot->Target_Engagement Selectivity Kinase Panel Screening (Selectivity Profile) Target_Engagement->Selectivity End Lead for Further Optimization Selectivity->End

Caption: A Step-wise Workflow for Kinase Inhibitor Evaluation.

Conclusion

This compound represents an under-investigated member of a well-validated class of kinase inhibitors. While direct evidence of its efficacy is currently lacking in public literature, the broader imidazo[1,2-a]pyridine scaffold has demonstrated significant potential, particularly against kinases in the PI3K/Akt/mTOR pathway. The detailed protocols and strategic workflow provided in this application note offer a comprehensive guide for researchers to systematically evaluate the potency, cellular efficacy, and mechanism of action of this specific compound. Through the application of these robust methodologies, the scientific community can effectively characterize this compound and determine its potential as a novel kinase inhibitor for therapeutic development.

References

Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Imidazo[1,2-a]pyridines in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and adverse side effects associated with conventional chemotherapy.[1] Within this dynamic field, the nitrogen-based heterocyclic compounds, Imidazo[1,2-a]pyridines (IPs), have garnered significant attention as a promising scaffold for the development of next-generation anticancer drugs.[1] This class of compounds has demonstrated a broad spectrum of biological activities, with various in-vitro studies highlighting their potential therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[2]

The versatility of the Imidazo[1,2-a]pyridine core allows for structural modifications, leading to the synthesis of a diverse library of derivatives with potent and selective anticancer properties.[3] These modifications can significantly influence the compound's pharmacological profile, enabling the fine-tuning of its activity against specific molecular targets within cancer cells. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the application of Imidazo[1,2-a]pyridine derivatives, with a conceptual focus that is inclusive of variants like Imidazo[1,2-a]pyridine-7-carbonitrile, in cancer research. We will delve into the mechanistic underpinnings of their anticancer effects, provide detailed protocols for their evaluation, and present a framework for their investigation as potential therapeutic agents.

Mechanisms of Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The anticancer effects of Imidazo[1,2-a]pyridine derivatives are not attributed to a single mode of action but rather to their ability to modulate multiple, critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. This multi-targeting capability is a significant advantage, as it may circumvent the development of resistance that often plagues single-target therapies.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Imidazo[1,2-a]pyridine derivatives have been shown to reinstate this crucial process in cancer cells through both the intrinsic and extrinsic pathways.

  • Intrinsic Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated by IP derivatives, while the expression of anti-apoptotic members, like Bcl-2, is suppressed.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[4]

  • Extrinsic Pathway: Certain IP compounds have been observed to induce apoptosis via the extrinsic pathway, as evidenced by the increased activity of caspase-7 and caspase-8.[5] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release activates Bax Bax Bax->Mitochondrion Promotes Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Caspase-9->Caspase-3/7 Activation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Caspase-8 Activates Imidazo[1,2-a]pyridine->Bax Upregulates Imidazo[1,2-a]pyridine->Bcl-2 Downregulates

Caption: Imidazo[1,2-a]pyridine-induced apoptosis pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing mitotic entry and cell division.[4] This effect is often mediated by the upregulation of key cell cycle inhibitors such as p53 and p21.[4][5] The tumor suppressor protein p53 plays a pivotal role in cell cycle regulation, and its activation can lead to the transcription of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Inhibition of Pro-Survival Signaling Pathways

The sustained proliferation and survival of cancer cells are heavily reliant on the hyperactivity of various signaling pathways. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of several of these key pathways.

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Several studies have demonstrated that Imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway by reducing the phosphorylation levels of Akt and mTOR.[4] This inhibitory action disrupts downstream signaling cascades that promote cell survival and proliferation.

  • STAT3/NF-κB Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in inflammation and cancer. Constitutive activation of these pathways is linked to tumor progression, metastasis, and resistance to therapy. Novel Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[3] This includes suppressing the phosphorylation of STAT3 and inhibiting the DNA-binding activity of NF-κB.[3]

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival STAT3 STAT3 Inflammation & Cell Growth Inflammation & Cell Growth STAT3->Inflammation & Cell Growth NF-κB NF-κB NF-κB->Inflammation & Cell Growth Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Akt Inhibits Phosphorylation Imidazo[1,2-a]pyridine->STAT3 Inhibits Phosphorylation Imidazo[1,2-a]pyridine->NF-κB Inhibits Activity

Caption: Inhibition of pro-survival signaling pathways.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Imidazo[1,2-a]pyridine derivatives in different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[5]
IP-6HCC1937 (Breast Cancer)47.7[5]
IP-7HCC1937 (Breast Cancer)79.6[5]
Compound 6A375 (Melanoma)9.7 - 44.6[4]
Compound 6WM115 (Melanoma)9.7 - 44.6[4]
Compound 6HeLa (Cervical Cancer)9.7 - 44.6[4]
Compound 12bHep-2 (Laryngeal Cancer)11[6]
Compound 12bHepG2 (Liver Cancer)13[6]
Compound 12bMCF-7 (Breast Cancer)11[6]
Compound 12bA375 (Melanoma)11[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key in vitro assays to evaluate the anticancer activity of Imidazo[1,2-a]pyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis and cell cycle distribution in a cell population.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Annexin V-FITC and PI apoptosis detection kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure for Apoptosis Analysis:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately after staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

cluster_assays Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay-specific Staining Assay-specific Staining Incubation->Assay-specific Staining Data Acquisition Data Acquisition Assay-specific Staining->Data Acquisition MTT Assay MTT Assay Assay-specific Staining->MTT Assay MTT Reagent Flow Cytometry Flow Cytometry Assay-specific Staining->Flow Cytometry PI / Annexin V Western Blotting Western Blotting Assay-specific Staining->Western Blotting Antibodies Clonogenic Assay Clonogenic Assay Assay-specific Staining->Clonogenic Assay Crystal Violet Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General experimental workflow for evaluating anticancer activity.

Protocol 3: Western Blotting for Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of action of the Imidazo[1,2-a]pyridine derivative.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Protocol 4: Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of the compound on cell reproductive integrity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative

  • 6-well plates or petri dishes

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative for a specified duration.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: After the incubation period, fix the colonies with the fixation solution and then stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the dose-dependent effect of the compound on clonogenic survival.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new Imidazo[1,2-a]pyridine derivatives, including those with specific substitutions such as the 7-carbonitrile group. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this promising class of compounds holds the potential to deliver new and effective therapies for a range of malignancies.

References

High-throughput screening of Imidazo[1,2-a]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Novel Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, and anti-infective properties. High-Throughput Screening (HTS) provides a powerful platform for the rapid evaluation of large, diverse libraries of Imidazo[1,2-a]pyridine derivatives to identify novel hit compounds for drug discovery programs. This document provides a comprehensive guide for designing and executing HTS campaigns targeting this important chemical class. It covers the essential principles of assay development, detailed experimental protocols for common screening paradigms, and robust data analysis workflows, grounded in field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, planar structure and rich electronic properties make them ideal for interacting with a variety of biological targets. The versatility of their synthesis allows for extensive chemical diversification, enabling the creation of large libraries with a wide range of physicochemical properties. Notable drugs and clinical candidates incorporating this scaffold underscore its therapeutic importance.

The primary goal of screening Imidazo[1,2-a]pyridine libraries is to efficiently identify molecules that modulate a specific biological target or pathway of interest. The success of such a campaign hinges on a meticulously designed screening funnel, beginning with a robust and reproducible primary HTS assay.

Designing the HTS Campaign: A Strategic Workflow

A successful HTS campaign is not merely a large-scale experiment but a multi-stage process designed to progressively filter a large library down to a small number of high-quality lead candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development (Target Selection, Reagent Optimization) Assay_Val Assay Validation (Z'-factor, S/B Ratio, DMSO Tolerance) Assay_Dev->Assay_Val Optimization Primary_HTS Primary HTS (Single Concentration Screen) Assay_Val->Primary_HTS Proceed if Z' > 0.5 Hit_ID Hit Identification (Statistical Cutoff) Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-test from original stock) Hit_ID->Hit_Conf Primary Hits Dose_Resp Dose-Response Analysis (IC50/EC50 Determination) Hit_Conf->Dose_Resp Triage Counter-screens & Selectivity Assays Dose_Resp->Triage SAR Structure-Activity Relationship (SAR) Triage->SAR Confirmed Hits

Caption: High-Level HTS Workflow from Assay Development to Hit Identification.

Core Protocol: Cell-Based Phenotypic Screening for Anti-Proliferative Agents

This protocol details a common application: screening an Imidazo[1,2-a]pyridine library for compounds with anti-proliferative activity against a cancer cell line (e.g., HeLa, cervical cancer). The chosen readout is ATP quantitation, as it serves as a robust indicator of cell viability.

Principle

Actively proliferating cells maintain high levels of intracellular ATP. When cells undergo apoptosis or necrosis due to a cytotoxic or cytostatic compound, their metabolic activity decreases, leading to a rapid drop in ATP levels. This change can be quantified using a luciferase-based reaction. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells.

Materials & Reagents
Reagent/Material Supplier (Example) Purpose
HeLa Cell LineATCC (CCL-2)Biological system
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTA (0.25%)GibcoCell dissociation
DMSO, HTS-gradeSigma-AldrichCompound solvent
DoxorubicinSelleck ChemicalsPositive control (cytotoxic agent)
384-well white, solid-bottom platesCorningAssay plates for luminescence
CellTiter-Glo® Luminescent Cell Viability AssayPromegaATP detection reagent
Multichannel Pipettes / Automated Liquid Handler-Reagent and compound dispensing
Plate Luminometer-Signal detection
Detailed Step-by-Step Protocol

Step 1: Cell Culture and Seeding

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells at ~80% confluency using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in culture medium to a pre-determined optimal seeding density (e.g., 1000 cells/20 µL).

  • Using a multichannel pipette or automated dispenser, dispense 20 µL of the cell suspension into each well of a 384-well assay plate.

  • Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

Step 2: Compound Preparation and Plating ("Pinning")

  • Prepare a master plate of the Imidazo[1,2-a]pyridine library, typically at a concentration of 1-10 mM in 100% DMSO.

  • Create an intermediate plate by diluting the master plate. This step minimizes the final DMSO concentration in the assay.

  • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50-100 nL) of compound from the intermediate plate to the cell plate. This results in a final assay concentration typically in the 1-10 µM range.

  • Plate Layout: Design the plate map to include:

    • Negative Controls: Wells containing cells treated only with DMSO (0.1% final concentration). This represents 100% viability.

    • Positive Controls: Wells containing cells treated with a known cytotoxic agent like Doxorubicin at a concentration that induces >90% cell death. This represents 0% viability.

Step 3: Incubation

  • After compound addition, gently mix the plates on a plate shaker for 1 minute.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time should be sufficient to observe significant anti-proliferative effects.

Step 4: Assay Readout (Luminescence Detection)

  • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of reagent equal to the volume of media in the well (e.g., 20 µL) to all wells.

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Hit Identification

Robust data analysis is critical to minimize false positives and negatives. The primary screen data should be normalized to the intra-plate controls.

Key Performance Metrics (Assay Validation)

Before starting the full screen, validate the assay performance using a pilot plate.

  • Signal-to-Background (S/B) Ratio: S/B = Mean(Signal_neg_control) / Mean(Signal_pos_control)

    • Interpretation: A high S/B ratio (>5) indicates a robust signal window.

  • Z'-factor: Z' = 1 - [ (3 * SD_pos_control + 3 * SD_neg_control) / |Mean_neg_control - Mean_pos_control| ]

    • Interpretation: The Z'-factor is a measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

Primary Hit Identification
  • Normalization: For each compound well, calculate the percent inhibition relative to the plate controls: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control) ]

  • Hit Selection: A common method for hit selection is based on the standard deviation (SD) of the sample population.

    • Calculate the mean (% inhibition) and SD of all library compound wells.

    • Set a hit threshold, typically Mean + (3 x SD) .

    • Any compound exceeding this threshold is considered a primary hit.

Data_Analysis_Flow Raw_Data Raw Luminescence Data Normalization Calculate % Inhibition (Using Plate Controls) Raw_Data->Normalization Z_Score Calculate Z-Score or Activity Threshold (e.g., > 3*SD from Mean) Normalization->Z_Score Hit_List Generate Primary Hit List Z_Score->Hit_List

Caption: Workflow for HTS Primary Data Analysis and Hit Selection.

Troubleshooting & Scientific Integrity

  • Edge Effects: Outer wells of a plate can be prone to evaporation, affecting cell growth. Consider leaving the outermost rows/columns empty or filling them with sterile media.

  • Compound Interference: Some Imidazo[1,2-a]pyridine derivatives may be autofluorescent or interfere with the luciferase enzyme. Hits should be tested in an orthogonal assay (e.g., a non-luminescent viability assay like MTS) to rule out assay artifacts.

  • Solubility Issues: Poorly soluble compounds can precipitate in aqueous media, leading to inconsistent results. Visually inspect plates for precipitation and consider reducing the final compound concentration if issues are widespread.

Conclusion

The Imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the development of new therapeutics. By combining a chemically diverse library with a robustly validated HTS assay and a stringent data analysis pipeline, researchers can efficiently identify promising hit compounds. The protocols and workflows described herein provide a solid foundation for initiating such a screening campaign, emphasizing the importance of rigorous validation and counter-screening to ensure the identification of genuine, tractable hits for progression into lead optimization.

Application Note & Protocols: A Comprehensive Guide to Evaluating Imidazo[1,2-a]pyridine-7-carbonitrile Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives of this core have garnered significant interest as potential anticancer agents due to their ability to inhibit various kinases and cellular processes crucial for cancer cell proliferation and survival.[1][4] Specifically, compounds bearing the imidazo[1,2-a]pyridine-7-carbonitrile moiety are being investigated for their therapeutic potential. A critical step in the preclinical development of these compounds is the thorough evaluation of their cytotoxic effects to determine their efficacy and selectivity against cancer cells.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and validated protocols for assessing the cytotoxicity of this compound derivatives. We will delve into the principles and methodologies of several robust cell-based assays, offering insights into the underlying mechanisms of cell death induced by these compounds.

Strategic Selection of Cell Lines: The Foundation of Meaningful Cytotoxicity Data

The choice of cell lines is a pivotal decision in designing cytotoxicity studies, as it directly influences the relevance and translatability of the results.[7][8][9][10] The selection should be guided by the specific research question and the intended therapeutic application of the this compound compound.

Key Considerations for Cell Line Selection:

  • Tumor Origin: Select cell lines derived from the cancer type the compound is intended to treat. For instance, if targeting lung cancer, A549 (human non-small cell lung cancer) or other relevant lung cancer cell lines would be appropriate.[11][12][13]

  • Genetic Background: Consider the genetic and molecular characteristics of the cell lines, such as the status of key oncogenes (e.g., KRAS, EGFR) and tumor suppressor genes (e.g., p53). This allows for the investigation of compound efficacy in specific molecular subtypes of cancer.

  • Inclusion of a Non-Cancerous Control: To assess the selectivity of the compound, it is crucial to include a non-cancerous or "normal" cell line in the testing panel.[7][11] This helps to determine if the compound preferentially targets cancer cells while sparing healthy cells. Commonly used normal cell lines include fibroblasts like NIH/3T3 or MRC-5.[11][14]

  • Growth Characteristics and Assay Compatibility: Ensure the chosen cell lines have a reproducible growth rate and are compatible with the selected cytotoxicity assays.[10]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeKey Characteristics
A549 Non-small cell lung cancerAdenocarcinoma, widely used for lung cancer research.[11][12]
MCF-7 Breast cancerEstrogen receptor-positive, luminal A subtype.[11][15]
HepG2 Hepatocellular carcinomaWell-differentiated, secretes plasma proteins.[11][12][15]
HeLa Cervical cancerOne of the oldest and most commonly used human cell lines.[16]
NIH/3T3 Mouse embryonic fibroblastA standard non-cancerous control cell line.[11]

A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, a panel of assays that measure different cellular parameters is recommended to gain a comprehensive understanding of the compound's mechanism of action. This guide details three key assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays (Annexin V/PI and Caspase-3/7) for programmed cell death.

MTT Assay: Assessing Cell Viability through Metabolic Activity

The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[17][18][19] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of living cells.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Workflow for the MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add varying concentrations of this compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization incubation4 Incubate overnight solubilization->incubation4 read_absorbance Measure absorbance at 570 nm incubation4->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol for MTT Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for a "no cell" control to serve as a blank.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[20] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay: Quantifying Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[21] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[21][22] The assay principle involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[22][23][24] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[22]

Workflow for the LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_assay LDH Reaction cluster_analysis Data Analysis cell_seeding Seed and treat cells as in MTT assay incubation Incubate for desired time cell_seeding->incubation centrifuge Centrifuge the plate to pellet cells incubation->centrifuge collect_supernatant Collect supernatant containing LDH centrifuge->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubation_reaction Incubate at room temperature add_reaction_mix->incubation_reaction read_absorbance Measure absorbance at 490 nm incubation_reaction->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH assay for cytotoxicity measurement.

Detailed Protocol for LDH Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Treated cells (from the same experimental setup as the MTT assay)

  • LDH Assay Kit (containing LDH reaction mixture or individual components: substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100) for positive control

  • Microplate centrifuge

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the this compound compound.

    • It is essential to set up the following controls:

      • Untreated cells (Negative control): For spontaneous LDH release.

      • Vehicle control: To account for any effect of the solvent.

      • Maximum LDH release (Positive control): Treat cells with lysis buffer 1 hour before the end of the incubation period.

      • Medium background control: Wells with culture medium but no cells.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 400-600 x g for 5 minutes. This will pellet any detached but intact cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light. The incubation time may need to be optimized.[24]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[22]

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assays: Unraveling the Mode of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for elucidating its mechanism of action. Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[25][26][27] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25][26][27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[26][27] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[27] Therefore, it can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[25][28]

Workflow for Annexin V/PI Apoptosis Assay

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry cell_seeding Seed and treat cells in culture plates incubation Incubate for desired time cell_seeding->incubation harvest_cells Harvest both adherent and floating cells incubation->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubation_staining Incubate for 15-20 min in the dark add_stains->incubation_staining acquire_data Acquire data on a flow cytometer incubation_staining->acquire_data analyze_populations Analyze cell populations (viable, early/late apoptotic, necrotic) acquire_data->analyze_populations

Caption: Workflow of the Annexin V/PI assay for apoptosis detection.

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Treated cells

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing FITC-Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates or T25 flasks and treat with the this compound compound at the desired concentrations for the appropriate duration.

    • Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[25]

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[29]

    • Wash the cells once with cold PBS.[28][29]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[29]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[26][28]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[28]

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[28]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26][28]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[28]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls (unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI) to set up the instrument.

    • Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic features of apoptosis.[30] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[31] When added to apoptotic cells, the substrate is cleaved by activated caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[31] The intensity of the luminescence is directly proportional to the amount of caspase-3/7 activity.[32]

Workflow for Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis cell_seeding Seed and treat cells in a white-walled 96-well plate incubation Incubate for desired time cell_seeding->incubation add_reagent Add Caspase-Glo® 3/7 Reagent incubation->add_reagent incubation_assay Incubate for 1-2h at room temperature add_reagent->incubation_assay read_luminescence Measure luminescence with a plate reader incubation_assay->read_luminescence calculate_activity Calculate fold-change in caspase activity read_luminescence->calculate_activity

Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.

Detailed Protocol for Caspase-3/7 Assay

Materials:

  • 96-well white-walled, clear-bottom sterile microplates (for luminescence assays)

  • Treated cells

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at an appropriate density and treat with the this compound compound as previously described.[30]

    • Include untreated and vehicle controls.

  • Assay Reagent Addition:

    • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[32]

  • Incubation:

    • Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[32]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no cell" control wells) from all readings.

    • Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.

Conclusion: A Pathway to Understanding Cytotoxicity

The systematic application of the cell-based assays detailed in this guide will provide a robust and comprehensive evaluation of the cytotoxic properties of this compound derivatives. By integrating data on metabolic activity, membrane integrity, and the induction of apoptosis, researchers can effectively characterize the anticancer potential of these compounds and gain valuable insights into their mechanisms of action, thereby guiding further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis and improve your yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the primary factors to investigate?

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach is the most effective way to troubleshoot this issue.[1] Common causes include:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields.[1] Ensure your stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1] Monitoring your reaction with techniques like TLC or LC-MS can help you check for product degradation over time.[1]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge. In the synthesis of imidazo[1,2-a]pyridines, potential side reactions include the formation of regioisomers or self-condensation products.[2] To minimize these:

  • Control of Reaction Temperature: Elevated temperatures can often lead to the formation of undesired byproducts. Running the reaction at the lowest effective temperature can improve selectivity.

  • Order of Reagent Addition: The sequence in which you add your reagents can significantly impact the reaction pathway. A dropwise addition of one reagent to the other can help maintain a low concentration of the added reagent, which can suppress side reactions.[3]

  • Choice of Base: If a base is used, its strength and stoichiometry are crucial. A base that is too strong or used in excess can catalyze side reactions. Screening different bases (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) can help identify the optimal choice for your specific substrates.

Q3: The purification of my this compound is difficult, leading to product loss. What purification strategies are recommended?

Purification can be a major bottleneck. If you are experiencing product loss during this stage, consider the following:

  • Crystallization: If your product is a solid, crystallization is often the most effective purification method to obtain high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is the standard method.[4]

    • Silica Gel Sensitivity: Be aware that some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel, leading to decomposition.[3] In such cases, you can use deactivated silica (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

    • Solvent System Optimization: A well-chosen solvent system is key to good separation. Start with a non-polar solvent and gradually increase the polarity. A typical starting point for imidazopyridines could be a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Work-up Procedure: Losses can also occur during the initial work-up. Ensure that the pH of the aqueous layer is optimized for the extraction of your product. Imidazopyridines are basic, so extraction from a neutral or slightly basic aqueous solution into an organic solvent is usually effective. Thoroughly rinsing all glassware is also important to maximize recovery.[3]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q4: What are the most common synthetic routes to Imidazo[1,2-a]pyridines, and what are their pros and cons?

Several methods are available for the synthesis of the imidazo[1,2-a]pyridine core. The choice of method often depends on the available starting materials and the desired substitution pattern.

Synthetic MethodDescriptionAdvantagesDisadvantages
Tschitschibabin Reaction This is a classical method involving the reaction of a 2-aminopyridine with an α-haloketone.[5][6]A well-established and straightforward method.Can require harsh reaction conditions and sometimes results in modest yields.[5][6]
Microwave-Assisted Synthesis This modern approach utilizes microwave irradiation to accelerate the reaction between a 2-aminopyridine and a ketone or α-haloketone.[4][5]Offers significantly reduced reaction times, often leading to higher yields and improved product purity.[4] It is also more energy-efficient.[4]Requires specialized microwave reactor equipment.
Multi-component Reactions These reactions, such as the Groebke-Blackburn-Bienaymé reaction, combine three or more starting materials in a one-pot synthesis.[7]High efficiency and the ability to generate molecular diversity quickly.The availability and cost of some starting materials, like isocyanides, can be a limitation.[7]
Metal-Catalyzed Synthesis Transition metals, particularly copper and palladium, are used to catalyze the formation of the imidazo[1,2-a]pyridine ring system.[8][9]These methods often exhibit high functional group tolerance and can provide access to a wide range of derivatives.[8]The cost of the metal catalyst and ligands, as well as the need to remove residual metal from the final product, can be drawbacks.
Q5: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in the reaction by influencing the solubility of reagents, reaction rates, and even the reaction pathway. For the synthesis of imidazo[1,2-a]pyridines, common solvents include ethanol, methanol, DMF, and toluene.[4][10] The optimal solvent will depend on the specific reaction being performed. For instance, in microwave-assisted synthesis, a polar solvent like ethanol or methanol is often used.[4] It is always recommended to perform small-scale solvent screening experiments to identify the best solvent for your particular synthesis.

Q6: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, there is a growing interest in developing more sustainable synthetic methods. Some "green" approaches for imidazo[1,2-a]pyridine synthesis include:

  • Microwave-Assisted Synthesis: As mentioned earlier, this method reduces energy consumption and reaction times.[4]

  • Catalyst-Free Reactions: Some protocols have been developed that proceed without a catalyst, often by using microwave irradiation or by running the reaction in a high-boiling solvent like DMF.[11]

  • Reactions in Water: Performing the synthesis in water is an attractive green chemistry approach, as it is a safe and environmentally benign solvent.[12]

  • Use of Air as an Oxidant: Some copper-catalyzed methods utilize air as the oxidant, which is an abundant and non-toxic reagent.[13]

Experimental Workflow and Visualization

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and address low-yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield Observed VerifyConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->VerifyConditions ConditionsOK Conditions OK VerifyConditions->ConditionsOK Correct AdjustConditions Adjust Temp/Time/ Concentration VerifyConditions->AdjustConditions Incorrect AssessPurity Assess Reagent and Solvent Purity PurityOK Purity OK AssessPurity->PurityOK Sufficient PurifyReagents Purify Reagents/ Use Dry Solvents AssessPurity->PurifyReagents Impure CheckAtmosphere Ensure Inert Atmosphere (if needed) AtmosphereOK Atmosphere OK CheckAtmosphere->AtmosphereOK Adequate ImproveAtmosphere Improve Inert Atmosphere Technique CheckAtmosphere->ImproveAtmosphere Inadequate ReviewWorkup Review Workup and Purification Procedure WorkupOK Workup OK ReviewWorkup->WorkupOK No Apparent Losses ModifyWorkup Modify Extraction/ Purification Method ReviewWorkup->ModifyWorkup Losses Detected ConditionsOK->AssessPurity PurityOK->CheckAtmosphere AtmosphereOK->ReviewWorkup Optimize Systematically Optimize Reaction Parameters WorkupOK->Optimize

Caption: A step-by-step decision tree for troubleshooting low yields.

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

This diagram illustrates a common synthetic pathway.

ReactionScheme cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminopyridine 2-Aminopyridine Reaction Cyclocondensation 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Side Products Side Products Reaction->Side Products

Caption: General reaction scheme for Imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable protocols for resolution.

Problem 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and work-up, you observe a low yield of this compound, or the reaction has failed to proceed.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. The specific synthetic route employed will dictate the optimal conditions. For instance, in a classic condensation reaction between 2-amino-4-cyanopyridine and an α-haloketone, heating under reflux is often required.[1]

  • Suboptimal Catalyst or Reagent Stoichiometry: In multi-component reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, the catalyst and the ratio of reactants are critical.[2][3] Ensure all reagents are accurately measured and the catalyst is active.

  • Poor Quality Starting Materials: The purity of your starting materials, particularly 2-amino-4-cyanopyridine, is crucial. Impurities can interfere with the reaction.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Confirm the purity of 2-amino-4-cyanopyridine and other reactants by NMR or LC-MS before starting the reaction. If necessary, purify the starting materials. Methods for the synthesis of 2-amino-4-cyanopyridine are well-documented.[4]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.

    • Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

    • Solvent: Ensure the solvent is anhydrous if the reaction is sensitive to moisture.

  • Re-evaluate Stoichiometry: For multi-component reactions, systematically vary the molar ratios of the reactants to find the optimal balance.

Problem 2: Presence of an Unexpected Byproduct with a Higher Molecular Weight

Symptoms: Your post-reaction analysis (e.g., LC-MS or NMR) shows a significant peak corresponding to a compound with a molecular weight 18 units higher than your target product.

Potential Cause: Hydrolysis of the Nitrile Group

The most probable cause is the hydrolysis of the 7-carbonitrile group to a 7-carboxamide group under the reaction conditions. This is a common side reaction for nitriles, especially in the presence of acid or base catalysts and water.[5][6][7][8] The reaction adds a molecule of water (H₂O), increasing the molecular weight by 18.

Mechanism of Nitrile Hydrolysis (Acid-Catalyzed):

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.

  • Nucleophilic attack by water on the nitrile carbon.

  • Deprotonation and tautomerization to form the amide.

Nitrile_Hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ Intermediate Tetrahedral Intermediate ProtonatedNitrile->Intermediate + H2O Amide Imidazo[1,2-a]pyridine-7-carboxamide Intermediate->Amide - H+

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Acidity/Basicity:

    • If using an acid catalyst, consider using a milder Lewis acid or reducing the catalyst loading.

    • If the reaction is performed under basic conditions, use a non-nucleophilic base or minimize the amount of water present.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Purification: If the amide byproduct has already formed, it can often be separated from the desired nitrile product by column chromatography due to its different polarity.

Problem 3: Formation of a Carboxylic Acid Byproduct

Symptoms: Your analysis indicates the presence of a byproduct with a molecular weight corresponding to the hydrolysis of the nitrile group to a carboxylic acid.

Potential Cause: Complete Hydrolysis of the Nitrile Group

Under more stringent acidic or basic conditions, or with prolonged reaction times, the initially formed amide can undergo further hydrolysis to the corresponding carboxylic acid.[5][6]

Troubleshooting Protocol:

The mitigation strategies are similar to those for amide formation, with a greater emphasis on minimizing the harshness of the reaction conditions.

  • Strictly Anhydrous Conditions: This is the most critical factor to prevent over-hydrolysis.

  • Milder Catalysts: Opt for catalysts that are less prone to promoting hydrolysis.

  • Reaction Monitoring: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a one-pot, three-component reaction involving 2-amino-4-cyanopyridine, an aldehyde, and an isocyanide.[2][3] This method is often favored for its high atom economy and the ability to generate diverse libraries of compounds. Alternative methods include the condensation of 2-amino-4-cyanopyridine with α-haloketones.

GBB_Reaction cluster_reactants Reactants 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine This compound This compound 2-Amino-4-cyanopyridine->this compound Aldehyde Aldehyde Aldehyde->this compound Isocyanide Isocyanide Isocyanide->this compound

Q2: How does the 7-carbonitrile group affect the reactivity of the pyridine ring during the synthesis?

The carbonitrile group is an electron-withdrawing group. This property can influence the nucleophilicity of the pyridine nitrogen in 2-amino-4-cyanopyridine, potentially affecting the rate of the initial N-alkylation step in condensation reactions. However, the GBB reaction has been shown to be compatible with cyanopyridine substrates, indicating that this electronic effect does not inhibit the desired transformation.[2]

Q3: What are the best practices for purifying this compound?

Standard purification techniques are generally effective.

Purification MethodKey Considerations
Column Chromatography This is the most common method. Use a silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent should be optimized based on TLC analysis.
Recrystallization If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent system can provide highly pure material.
Automated Flash Chromatography For higher throughput and more efficient separation, automated systems can be employed.[9]

Q4: Can the nitrile group be intentionally hydrolyzed to the carboxylic acid?

Yes, if the corresponding carboxylic acid is the desired final product, the nitrile can be hydrolyzed under controlled acidic or basic conditions.[10] This can be a useful synthetic strategy to access imidazo[1,2-a]pyridine-7-carboxylic acid from the nitrile precursor.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions related to the column chromatography of this important heterocyclic scaffold. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate common challenges and optimize your purification workflow.

Introduction: The Challenge of Purifying Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous pharmaceutical agents.[1][2] The presence of both an imidazole and a pyridine ring introduces specific chemical properties that can complicate purification. The lone pair of electrons on the pyridine nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3]

This guide provides a systematic approach to overcoming these challenges, focusing on the practical aspects of column chromatography for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.

Question: I've run my crude reaction mixture on a silica TLC plate with a standard ethyl acetate/hexane system, but the main spot for my this compound is tailing significantly. What causes this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds on acidic stationary phases.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel are strongly interacting with the basic nitrogen atom of the pyridine ring in your molecule.[3] This strong, sometimes irreversible, binding slows the compound's movement down the column in a non-uniform way, causing the "streaking" or "tailing" effect. This leads to broad peaks and poor separation from nearby impurities.

  • Recommended Solution: The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

    • Add a Basic Modifier: Introduce a small amount of a basic additive to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1% to 1% (v/v). Alternatively, a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) can also be effective if your compound is stable.[3]

    • Mechanism of Action: The triethylamine is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, effectively "capping" them. This allows your this compound to travel through the column with fewer disruptive interactions, resulting in sharper bands and improved resolution.

Issue 2: My compound is not eluting from the column.

Question: I've loaded my sample and have been running the column for a long time, gradually increasing the polarity, but I can't find my product in any of the fractions. Where is it?

Answer: This frustrating situation can arise from several factors, often related to compound stability or excessively strong interactions with the stationary phase.[4]

  • Possible Cause 1: Irreversible Adsorption: As mentioned above, the interaction with silica can be so strong that the compound becomes permanently stuck to the column. This is more likely if the eluent is not polar enough or lacks a basic modifier.

  • Possible Cause 2: On-Column Decomposition: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation directly on the column.[5]

  • Troubleshooting Workflow:

    • Stability Check (2D TLC): Before running a large-scale column, it's crucial to assess your compound's stability on silica. Spot your crude mixture on a square TLC plate, run it in your chosen solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system.[6] If the spot remains singular and on the diagonal, your compound is likely stable. If new spots appear or a streak forms from the original spot, it indicates degradation.[5]

    • Solution (If Unstable): If your compound is degrading, you must switch to a less acidic stationary phase. Activated neutral or basic alumina is an excellent alternative for basic compounds.[3] You can also use deactivated silica gel, which has been treated to reduce the acidity of the silanol groups.[4]

    • Solution (If Stable but Adsorbed): If the compound is stable but not eluting, you need to drastically increase the eluent's polarity. A common solvent system for polar heterocycles is a gradient of dichloromethane (DCM) to DCM/Methanol. A typical gradient might be from 100% DCM to 95:5 DCM/Methanol. Remember to add 0.1-1% triethylamine to this system as well.

Experimental Protocols & Method Development

Protocol 1: TLC Method Development

The foundation of a successful column is a well-developed TLC method. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[5] This Rf value typically provides the best resolution during column chromatography.

Step-by-Step Guide:

  • Prepare Solvent Systems: Start with a binary system, typically Hexane/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH). Prepare small volumes of varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm), as imidazopyridine systems are often UV-active.[2][7]

  • Optimize:

    • If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of EtOAc).

    • If the Rf is too high (>0.4), decrease the polarity (e.g., increase the percentage of Hexane).

    • If spots are tailing, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

Parameter Recommendation for this compound
Stationary Phase Silica Gel 60 F254
Common Eluent Systems 1. Hexane / Ethyl Acetate2. Dichloromethane / Methanol
Basic Modifier 0.1 - 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
Target Rf Value 0.2 - 0.4
Protocol 2: Column Chromatography Workflow

The following diagram outlines the logical flow for setting up and running your column.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase tlc 1. TLC Optimization (Target Rf = 0.2-0.4) stability 2. Stability Check (2D TLC) tlc->stability packing 3. Pack Column (Slurry Method) stability->packing stability->packing switch_phase Compound Unstable? Switch to Alumina stability->switch_phase loading 4. Load Sample (Wet or Dry Load) packing->loading elution 5. Elute Column (Isocratic or Gradient) loading->elution fractions 6. Collect & Monitor Fractions (TLC) elution->fractions combine 7. Combine Pure Fractions fractions->combine fractions->combine evap 8. Evaporate Solvent combine->evap purity 9. Purity & Identity Check (NMR, LC-MS) evap->purity switch_phase->packing

Figure 1: Column Chromatography Workflow.
Sample Loading Technique: Dry Loading

For compounds like this compound that may have limited solubility in the low-polarity starting eluent, dry loading is highly recommended.[6] This technique ensures the compound is introduced to the column in a highly concentrated, narrow band, leading to better separation.

Step-by-Step Guide:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, Methanol, or Acetone).

  • Add a portion of silica gel (typically 10-20 times the mass of your crude sample) to the solution in a round-bottom flask.[6]

  • Gently swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of the packed column bed.

  • Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for purification?

  • Structure & Polarity: It is a fused bicyclic aromatic heterocycle containing a nitrile group. The presence of three nitrogen atoms and a nitrile group makes it a polar molecule.[8][9]

  • Basicity: The pyridine nitrogen atom imparts basic character, which is the primary cause of interaction with acidic silica gel.

  • Solubility: While soluble in polar organic solvents like DCM, EtOAc, and MeOH, it may have low solubility in non-polar solvents like hexane.[10]

Q2: I'm still having trouble. Are there alternatives to silica gel? Yes. If you continue to face issues with tailing or decomposition, consider these stationary phases:

  • Alumina (Neutral or Basic): Excellent for purifying basic compounds as it lacks the strong acidity of silica.[3]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a powerful alternative.[11] The mobile phase would typically be a polar mixture, such as water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.[12]

Q3: How do I know which fractions contain my pure compound? You must monitor the fractions using TLC.

  • Collect fractions in an ordered rack of test tubes.

  • Spot every few fractions (e.g., every other or every third tube) on a single TLC plate.

  • Also spot your crude starting material and, if available, a pure standard of the product for comparison.

  • Develop and visualize the plate.

  • Fractions that show a single spot at the correct Rf value, with no visible impurities, can be combined.

Q4: My purified compound looks like an oil, but I expected a solid. What should I do? This can happen if residual solvent is present. Ensure your product is dried thoroughly under high vacuum. If it remains an oil, it could be due to trace impurities preventing crystallization. Attempting trituration with a non-polar solvent (like hexane or diethyl ether) can sometimes induce crystallization and remove highly non-polar impurities.

References

Overcoming poor solubility of Imidazo[1,2-a]pyridine-7-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for Imidazo[1,2-a]pyridine-7-carbonitrile and its related analogues. The imidazopyridine scaffold is a cornerstone in medicinal chemistry, offering a versatile backbone for a wide range of biological activities.[1][2] However, the journey from a promising hit to a reliable lead is often hampered by a critical physicochemical property: poor aqueous solubility.[3][4]

This guide is structured to function as your dedicated application scientist, providing in-depth, cause-and-effect explanations and field-proven protocols to overcome solubility-related hurdles in your assays. Low solubility is not merely an inconvenience; it is a primary source of experimental artifacts, leading to underestimated compound potency, poor reproducibility, and misleading structure-activity relationships (SAR).[5][6] Our objective is to equip you with the knowledge and tools to ensure that your assay results are a true reflection of your compound's biological activity, not its limited solubility.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered by researchers working with this class of compounds.

Q1: My this compound stock in 100% DMSO is perfectly clear, but it precipitates instantly when I dilute it into my aqueous assay buffer. Why does this happen?

This is a classic solvent-shift precipitation phenomenon.[7] this compound, like many heterocyclic compounds rich in aromatic rings, is hydrophobic ("lipophilic"). It dissolves readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, you cause a drastic increase in the solution's polarity. The DMSO molecules disperse and interact with water, leaving your compound exposed to an environment it cannot remain dissolved in.[8][9] This forces the compound molecules to aggregate and crash out of the solution, a process often referred to as exceeding the "kinetic solubility".[7][10]

Q2: What are the direct consequences of this precipitation on my dose-response curves and IC50 values?

Precipitation is a critical source of error that can invalidate your results. The key consequences are:

  • Underestimation of Potency: The actual concentration of the dissolved, active compound in your assay is significantly lower than the nominal concentration you calculated. This leads to an apparent decrease in activity and a right-ward shift in your dose-response curve, resulting in an artificially high (less potent) IC50 value.[5][11]

  • Poor Data Reproducibility: The amount of precipitate can vary between wells, plates, and experiments due to minor variations in pipetting, mixing, and incubation times, leading to high variability in your data.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[12][13] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay endpoint to establish a safe working concentration. Remember to keep the final DMSO concentration consistent across all wells, including vehicle controls.

Q4: I'm concerned about DMSO artifacts. Are there alternative organic solvents I can use for my stock solution?

While other water-miscible organic solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycols (PEGs) can be used, they come with their own caveats.[14][15] Some may be more directly toxic to cells or interfere with enzyme activity. For instance, alcohols can denature proteins at higher concentrations. If you explore alternatives, the same rigorous validation (solvent tolerance testing) must be performed. For most applications, optimizing the formulation with a minimal amount of DMSO remains the most common and practical approach.

Q5: How can I quantitatively determine the solubility limit of my compound in my specific assay buffer?

You need to perform a kinetic solubility measurement. A common and effective method is turbidimetry or nephelometry . This involves making serial dilutions of your compound from a DMSO stock into the assay buffer and measuring the light scattered by any precipitate that forms. The highest concentration that remains clear is considered the kinetic solubility limit under those specific conditions.[6][11][16] This value is crucial for guiding your assay design.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is more effective than random trial-and-error. Follow this workflow to diagnose and solve the problem.

G cluster_0 Phase 1: Problem Identification & Basic Optimization cluster_1 Phase 2: Advanced Formulation Strategies cluster_2 Phase 3: Validation start Start: Compound Precipitates in Assay confirm Step 1: Confirm & Quantify (Visual, Microscopy, Nephelometry) start->confirm reduce_conc Step 2: Reduce Max Concentration Is the highest concentration below the measured kinetic solubility limit? confirm->reduce_conc optimize_dmso Step 3: Optimize DMSO% Is final DMSO% at max tolerable limit? reduce_conc->optimize_dmso No validate Step 7: Validate New Formulation (Assay compatibility, vehicle controls) reduce_conc->validate Yes cosolvent Step 4: Introduce Co-solvents (e.g., PEG 400, Propylene Glycol) optimize_dmso->cosolvent No, precipitation persists optimize_dmso->validate Yes, problem solved cyclodextrin Step 5: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Fails cosolvent->validate Succeeds surfactant Step 6: Use Surfactants (e.g., Tween-80) cyclodextrin->surfactant Fails cyclodextrin->validate Succeeds surfactant->validate Succeeds end End: Soluble Compound, Reliable Data validate->end

Caption: A step-by-step decision workflow for troubleshooting compound solubility.

Phase 1: Problem Identification & Basic Optimization
  • Confirm and Quantify Precipitation: Before making changes, confirm that what you're seeing is indeed compound precipitation. Visually inspect the wells against a dark background. A light microscope can reveal crystalline or amorphous precipitate. For a quantitative measure, perform a kinetic solubility assay (see Protocol 1).

  • Reduce Maximum Test Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve to be at or below the measured kinetic solubility limit.[5] It is better to have a complete, accurate curve over a narrower concentration range than an artifact-ridden curve over a wider one.

  • Optimize Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.2% to 0.5%) can sometimes be enough to keep the compound in solution.[17] Ensure you run a parallel vehicle control to confirm the higher DMSO concentration doesn't affect the assay baseline.

Phase 2: Advanced Formulation Strategies

If basic optimization is insufficient, you must modify the formulation itself using pharmaceutical excipients. These work by altering the properties of the solvent to be more accommodating to your hydrophobic compound.

Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous buffer, effectively increasing the solubility of hydrophobic compounds.[15][18][19]

Co-solventTypical Final Conc. Range (v/v)Key Considerations
Polyethylene Glycol 400 (PEG 400) 1% - 5%Generally well-tolerated, but can be viscous.
Propylene Glycol (PG) 1% - 5%Common in pharmaceutical formulations; check cell line tolerance.[20]
Glycerol 1% - 10%Can help stabilize proteins but may increase viscosity.[14]
Ethanol 0.5% - 2%Can denature proteins and be cytotoxic at higher concentrations.[21]

Strategy 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They act as "molecular buckets," encapsulating the hydrophobic drug molecule and shuttling it into the aqueous solution.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[25]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex (Soluble) compound This compound (Poorly Soluble) complex Drug-CD Complex cd Cyclodextrin (HP-β-CD) (Hydrophobic Cavity) drug_in_cd Drug invisible_node1->invisible_node2 Complexation invisible_node2->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Strategy 3: Surfactants Non-ionic surfactants, used at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[26] This is another effective way to increase apparent solubility.

SurfactantTypical Final Conc. Range (v/v)Key Considerations
Tween® 20 / Polysorbate 20 0.01% - 0.1%Commonly used, but can interfere with some assays.
Tween® 80 / Polysorbate 80 0.01% - 0.1%Also widely used; verify compatibility with your system.[18]
Solutol® HS 15 0.05% - 0.5%Newer generation surfactant with good solubilization and safety profile.[18]
Phase 3: Validation

Crucial Final Step: Whenever you introduce an excipient (co-solvent, cyclodextrin, or surfactant), you have created a new, more complex vehicle. You must run a vehicle control containing the exact same concentration of DMSO and the excipient(s) but without your test compound. This ensures that any observed biological effect is due to your compound and not the formulation itself.

Detailed Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol allows you to determine the solubility limit of your compound in your specific assay buffer.

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your compound in 100% DMSO. Start from a high concentration (e.g., 10 mM) and go down 11 steps. Include a DMSO-only well as a control.

  • Prepare Assay Plate: Add 196 µL of your assay buffer to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 4 µL from the compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately by shaking for 60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow equilibrium to be reached.

  • Measurement: Read the plate on a nephelometer, which measures scattered light at a 90° angle. Alternatively, read absorbance at a high wavelength (e.g., 620 nm) on a standard plate reader to measure turbidity.

  • Analysis: Plot the signal (nephelometry units or absorbance) against the nominal compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and is your kinetic solubility limit.

Protocol 2: Preparation and Use of a Co-solvent Formulation

This protocol describes how to use PEG 400 as a co-solvent.

  • Prepare Co-solvent Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO as usual.

  • Intermediate Stock Preparation: Create an intermediate stock solution. For a final assay concentration of 2% PEG 400 and 0.5% DMSO, you could prepare a 4x intermediate stock. For example, to make 100 µL of a 400 µM intermediate stock:

    • 4 µL of 10 mM compound in DMSO

    • 8 µL of PEG 400

    • 88 µL of assay buffer

    • Vortex gently to mix. This intermediate stock contains 4% DMSO and 8% PEG 400.

  • Final Dosing: Add 25 µL of this 4x intermediate stock to 75 µL of assay media in your final assay plate. This results in a final concentration of 100 µM compound, 1% DMSO, and 2% PEG 400.

  • Vehicle Control: Prepare a parallel intermediate stock containing 4 µL of DMSO (no compound), 8 µL of PEG 400, and 88 µL of buffer. Use this to prepare your vehicle control wells.

Protocol 3: Preparation and Use of a Cyclodextrin Formulation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin-Buffer Solution: Prepare your assay buffer containing a working concentration of HP-β-CD. A 10-50 mM solution is a good starting point. Ensure the HP-β-CD is fully dissolved.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 10 mM).

  • Dosing: Directly dilute the DMSO stock into the HP-β-CD-containing buffer to your desired final concentrations. The final DMSO concentration should be kept as low as possible (e.g., ≤0.5%).

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of the HP-β-CD-containing buffer.

  • Incubation/Mixing: Vortex the solution gently and allow it to equilibrate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex before adding it to your assay system.

  • Vehicle Control: The vehicle control must be the HP-β-CD-containing buffer with the same final concentration of DMSO.

By applying these systematic approaches, you can overcome the solubility challenges posed by this compound, ensuring the integrity and reliability of your experimental data.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of 7-Halo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed cyanation of 7-halo-imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of a cyano group at the 7-position opens up a vast chemical space for further derivatization. However, the unique electronic properties of this heterocyclic system can present specific challenges in cross-coupling reactions. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section addresses common problems encountered during the palladium-catalyzed cyanation of 7-halo-imidazo[1,2-a]pyridines. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended solutions.

Question 1: Why am I observing very low or no conversion of my 7-halo-imidazo[1,2-a]pyridine starting material?

Answer:

Low or no conversion in palladium-catalyzed cyanation is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The imidazo[1,2-a]pyridine system, with its nitrogen-rich environment, can be particularly challenging.

Underlying Causes and Solutions:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture is a primary culprit for catalyst deactivation.[1][2][3][4] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, forming inactive complexes like [(CN)4Pd]2-.[1][5] This prevents the catalyst from participating in the desired cross-coupling reaction.

    • Solution: Employ a cyanide source with low solubility in organic solvents, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).[3][6][7] These reagents release cyanide ions into the reaction mixture slowly, maintaining a low enough concentration to allow the catalytic cycle to proceed without poisoning the palladium catalyst. The use of K4[Fe(CN)6] is particularly advantageous due to its significantly lower toxicity.[3][7]

  • Inefficient Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)2, require in-situ reduction to the active Pd(0) species.[3][8] In the presence of cyanide, this activation process can be inefficient, leading to the formation of inactive palladium-cyanide complexes before the catalytic cycle even begins.[3]

    • Solution: Utilize a pre-formed Pd(0) source like Pd2(dba)3 or a palladacycle pre-catalyst.[3] Palladacycles, in particular, have been shown to be highly effective as they generate the active catalyst in a controlled manner.[3][9]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and sterically demanding substrates like some imidazo[1,2-a]pyridines, the choice of ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and dppf have demonstrated broad utility in challenging cross-coupling reactions.[10][11] The steric bulk of these ligands can help prevent the coordination of excess cyanide to the palladium center.

  • Suboptimal Solvent and Temperature: The solvent affects the solubility of the reagents and the stability of the catalytic species. The temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or unwanted side reactions.

    • Solution: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[10][12][13] For K4[Fe(CN)6], a mixture of an organic solvent and water can be beneficial to facilitate the transfer of the cyanide ion.[3] The optimal temperature typically ranges from 80 to 140 °C, and this should be empirically determined for your specific substrate.[12][14]

Question 2: My reaction is producing a significant amount of a side product, which appears to be the hydrodehalogenated imidazo[1,2-a]pyridine. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[4]

Underlying Causes and Solutions:

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source for the hydrodehalogenation pathway.

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Employing anhydrous conditions, including the use of a glovebox for reaction setup, can minimize this side reaction.[3]

  • β-Hydride Elimination: If your imidazo[1,2-a]pyridine substrate has an alkyl substituent with a β-hydrogen, β-hydride elimination from an intermediate palladium complex can lead to the formation of an alkene and a palladium hydride species, which can then reductively eliminate to give the hydrodehalogenated product.

    • Solution: While less common for aryl halides, if this is a suspected pathway, modifying the substrate to remove β-hydrogens is the most direct solution.

  • Catalyst Decomposition: Certain catalyst decomposition pathways can generate palladium hydride species that lead to hydrodehalogenation.

    • Solution: Optimizing the ligand and reaction conditions to maintain a stable and active catalyst throughout the reaction is key. Using a robust ligand that resists degradation at high temperatures is crucial.

Question 3: I am observing the formation of an amide or carboxylic acid derivative of my product. What is the source of this hydrolysis?

Answer:

The formation of amide or carboxylic acid byproducts indicates the hydrolysis of the nitrile product.[4]

Underlying Causes and Solutions:

  • Presence of Water: The most obvious cause is the presence of water in the reaction mixture, which can hydrolyze the nitrile under the reaction conditions, especially if a base is present.

    • Solution: As with hydrodehalogenation, using anhydrous reagents and solvents is critical.

  • Workup Procedure: The workup conditions can also lead to hydrolysis. Prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures, can hydrolyze the nitrile.

    • Solution: Perform the aqueous workup at room temperature or below and minimize the time the product is in contact with the aqueous phase. Neutralize the reaction mixture carefully before extraction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running the palladium-catalyzed cyanation of 7-halo-imidazo[1,2-a]pyridines.

Q1: Which halogen is best for the 7-position of the imidazo[1,2-a]pyridine? (Cl, Br, or I?)

The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[15] For imidazo[1,2-a]pyridines, 7-bromo derivatives are a good starting point as they offer a balance of reactivity and stability. 7-chloro-imidazo[1,2-a]pyridines are often less expensive but require more active catalytic systems and harsher reaction conditions to achieve good yields.[16] 7-iodo derivatives are the most reactive but may be more prone to side reactions and can be more expensive.

Q2: What is the best cyanide source to use? KCN, Zn(CN)₂, or K₄[Fe(CN)₆]?

While KCN and NaCN are effective cyanide sources, their high toxicity and solubility in organic solvents, which can lead to catalyst poisoning, make them less desirable.[1][6]

  • Zn(CN)₂: This is a widely used cyanide source due to its lower toxicity compared to alkali metal cyanides and its limited solubility, which helps to mitigate catalyst deactivation.[3][6][14]

  • K₄[Fe(CN)₆]: Potassium ferrocyanide is an excellent choice as it is considered non-toxic and is very inexpensive.[3][7] It is a stable complex that releases cyanide slowly under the reaction conditions, making it highly compatible with palladium catalysis.[3]

For both safety and efficacy, K₄[Fe(CN)₆] is highly recommended.

Q3: What are the recommended starting conditions for a new 7-halo-imidazo[1,2-a]pyridine substrate?

A good starting point for optimization is crucial. The following table provides a set of robust initial conditions.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a palladacycle pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)Provides a reliable source of active Pd(0) and minimizes pre-activation issues.[3]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that are effective for challenging substrates.[10]
Cyanide Source K₄[Fe(CN)₆] (0.5 - 1.0 equiv)Non-toxic and effective at preventing catalyst poisoning.[3][7]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)A mild inorganic base is generally sufficient.
Solvent Dioxane or DMAcHigh-boiling polar aprotic solvents that are effective for this transformation.[12][13]
Temperature 100-120 °CA good starting range to balance reaction rate and catalyst stability.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and other reagents.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction. A small aliquot of the reaction mixture can be taken at regular intervals, diluted, and analyzed to determine the consumption of the starting material and the formation of the product.

Visualizing the Process: The Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction and how to approach problems, the following diagrams illustrate the key concepts.

The Catalytic Cycle

Palladium-Catalyzed Cyanation Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation M-CN Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Transmetalation->Ar-Pd(II)(CN)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(CN)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-CN Troubleshooting Workflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst System - Pre-catalyst type? - Ligand appropriate? start->check_catalyst check_cyanide 2. Evaluate Cyanide Source - Using Zn(CN)₂ or K₄[Fe(CN)₆]? check_catalyst->check_cyanide If catalyst is robust check_conditions 3. Verify Reaction Conditions - Anhydrous? - Correct temperature? check_cyanide->check_conditions If cyanide source is appropriate optimize Systematic Optimization check_conditions->optimize If conditions are correct

References

Identification and removal of impurities in Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyridine-7-carbonitrile

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide practical, field-proven insights into the common challenges associated with the synthesis and purification of this important heterocyclic scaffold. As drug development professionals and scientists, achieving high purity is paramount for reliable downstream applications and data integrity. This document offers troubleshooting guides and detailed protocols to help you identify and eliminate impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

The nature of impurities is intrinsically linked to the synthetic route employed. For the common synthesis involving the condensation of a 2-aminopyridine derivative with an α-haloketone, impurities typically arise from three main sources[1][2][3]:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue, leaving residual 2-amino-4-cyanopyridine or the α-halocarbonyl compound in the crude product.

  • Side-Products: Competing reaction pathways can lead to the formation of undesired isomers, dimers of the starting materials, or products from side reactions involving the catalyst or base used.

  • Process-Related Impurities: These include residual solvents, inorganic salts from work-up procedures (e.g., from using a base like Na₂CO₃), and by-products from the catalyst if one is used[3].

Q2: My final product shows minor impurity spots on the TLC plate that are very close to the main product spot. What is the best approach to remove them?

When impurities have a polarity very similar to your target compound (i.e., a small ΔRf on TLC), standard purification methods can be challenging.

  • Optimize Column Chromatography: The most direct approach is to refine your column chromatography conditions. Try using a shallower solvent gradient (a slower, more gradual increase in the polar solvent) or test different solvent systems entirely. Systems like dichloromethane/methanol can sometimes offer different selectivity compared to the standard hexane/ethyl acetate.

  • Recrystallization: This is an exceptionally powerful technique for removing closely-related impurities, provided a suitable solvent can be found. The principle relies on the subtle differences in solubility between your product and the impurity. It may require screening several solvents or solvent mixtures to achieve effective purification[4].

  • Preparative HPLC: For high-value materials or when other methods fail, preparative reverse-phase HPLC is a highly effective, albeit more resource-intensive, option for separating compounds with very similar polarities.

Q3: I suspect my compound is degrading during purification by silica gel column chromatography. How can I confirm this and what are the alternatives?

Degradation on silica gel is a known issue for certain nitrogen-containing heterocycles, as silica is inherently acidic[4].

  • Confirmation with 2D TLC: To verify degradation, you can perform a two-dimensional TLC analysis. Spot the crude material on a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation[4].

  • Alternative Stationary Phases: If instability is confirmed, switch to a less acidic or neutral stationary phase.

    • Neutral Alumina: Alumina is a common alternative to silica gel.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating the column with a solvent mixture containing a small amount of a basic additive like triethylamine (~0.5-1%) to neutralize the acidic sites.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during the purification of this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Product appears as an oil or "oils out" during recrystallization. 1. The melting point of the compound is lower than the boiling point of the chosen solvent.[4]2. The presence of significant impurities is depressing the melting point.1. Switch to a lower-boiling point solvent or use a co-solvent system.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]3. Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallizing.
No product is recovered from the column chromatography. 1. Compound is still on the column: The solvent system is not polar enough to elute the compound.2. Compound eluted in the solvent front: The solvent system was too polar.3. Compound degraded on the column: The compound is sensitive to the acidic nature of silica gel.[4]1. Check your initial TLC analysis; the Rf of the desired compound should ideally be between 0.2-0.4 for good separation.[4] Increase the eluent polarity.2. Always collect and analyze the first few fractions by TLC.[4] If the product is found, repeat the column with a less polar solvent system.3. Perform a 2D TLC stability test. If degradation is observed, use a neutral stationary phase like alumina or deactivated silica.[4]
¹H NMR spectrum shows broad peaks and unidentifiable signals. 1. Presence of paramagnetic impurities: Trace metals from catalysts (e.g., Cu, Fe) can cause peak broadening.[5][6]2. Insoluble material: The sample is not fully dissolved in the NMR solvent.3. Residual acidic or basic impurities: These can interact with protons on the heterocyclic ring, leading to exchange broadening.1. Pass a solution of the compound through a small plug of Celite or activated carbon.2. Filter the NMR sample through a small cotton plug in a pipette before analysis.3. Ensure the work-up procedure effectively removes all acidic or basic reagents. A final wash with a saturated sodium bicarbonate solution or dilute acid may be necessary.

Visualized Workflow and Decision Making

A systematic approach is crucial for efficient impurity remediation. The following diagrams outline a general workflow and a decision-making process for selecting the appropriate purification technique.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Removal cluster_2 Phase 3: Verification Start Crude Product TLC TLC Analysis (Multiple Eluents) Start->TLC HPLC_MS LC-MS / HPLC Analysis TLC->HPLC_MS Assess Purity & Impurity Profile NMR ¹H NMR Analysis HPLC_MS->NMR Identify Structure of Major Impurities Choose_Method Choose Purification Method NMR->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Crystalline Solid & Good Solvent Found Column Column Chromatography Choose_Method->Column Multiple Impurities or Amorphous Solid Prep_HPLC Preparative HPLC Choose_Method->Prep_HPLC High Purity Needed & Other Methods Fail Verify Purity Verification (HPLC, NMR) Recrystallization->Verify Column->Verify Prep_HPLC->Verify Verify->Choose_Method Purity <98% End Pure Compound Verify->End Purity >98%

Caption: General workflow for impurity identification, removal, and verification.

G Start Is the Crude Product a Solid? Is_Soluble Can a suitable recrystallization solvent be found? Start->Is_Soluble Yes Delta_Rf Are impurities well-separated by TLC (ΔRf > 0.1)? Start->Delta_Rf No (Oil/Gum) Is_Soluble->Delta_Rf No Recrystallize Action: Recrystallization Is_Soluble->Recrystallize Yes Column Action: Column Chromatography Delta_Rf->Column Yes Prep_HPLC Action: Preparative HPLC Delta_Rf->Prep_HPLC No (Very Close Rf)

Caption: Decision tree for selecting a primary purification method.

Experimental Protocols

Protocol 1: Analytical Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of your synthesized this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm filter before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Dilute further to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity of >98% is often desired for biological assays[7].

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying imidazo[1,2-a]pyridine derivatives[1][8].

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.4[4]. This provides the best balance for good separation.

  • Column Packing (Slurry Method):

    • Select a column size appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica to crude product by weight).

    • Create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity[4].

  • Solvent Selection:

    • The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water) to find a suitable one[4].

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add solvent dropwise until full dissolution is achieved at boiling temperature.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Purity Check: Analyze the purity of the recrystallized material and the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of moving from the lab bench to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common and robust two-step synthetic route: the preparation of the key intermediate 2-amino-4-cyanopyridine, followed by the cyclization to the final product.

Step 1: Synthesis of 2-Amino-4-cyanopyridine

The scalable synthesis of this crucial precursor is paramount for an efficient overall process. A common challenge is ensuring complete reaction and high purity, as impurities from this stage can complicate the subsequent cyclization and final purification.

Problem 1: Low Yield or Incomplete Conversion in the Synthesis of 2-Amino-4-cyanopyridine from 2-Chloro-4-cyanopyridine

  • Question: We are attempting to synthesize 2-amino-4-cyanopyridine by reacting 2-chloro-4-cyanopyridine with ammonia in ethanol, but we are observing low yields and significant amounts of unreacted starting material, even after extended reaction times. What could be the cause and how can we improve this?

  • Answer: This is a common issue when scaling up this nucleophilic aromatic substitution. The primary cause is often insufficient pressure to maintain a high concentration of ammonia in the reaction mixture at elevated temperatures.

    • Causality: In a sealed reactor, as the temperature increases, the pressure of the ammonia gas also increases, which is necessary to drive the reaction to completion. If the reactor cannot maintain adequate pressure, the ammonia will exist predominantly in the headspace rather than in the solution, leading to a slow or incomplete reaction.

    • Troubleshooting and Solutions:

      • Reactor Integrity: Ensure you are using a properly sealed, pressure-rated reactor. Check all seals and connections for leaks before starting the reaction.

      • Temperature and Pressure Optimization: While a common procedure suggests 60°C, for a scalable process, carefully increasing the temperature to 80-100°C in a pressure reactor can significantly accelerate the reaction. The pressure should be monitored and will naturally increase with temperature.

      • Solvent Choice: While ethanol is a common solvent, consider using a higher boiling point solvent like n-butanol or employing a sealed-tube reaction setup if working on a smaller scale to maintain pressure.

      • Ammonia Source: Using a solution of ammonia in an alcohol (e.g., ammonia in methanol or ethanol) or aqueous ammonia in a sealed reactor is often more practical and safer for large-scale operations than bubbling ammonia gas.

    • Self-Validating Protocol Insight: Monitor the reaction progress by taking aliquots (if safe to do so) and analyzing them by HPLC or TLC. The reaction is complete when the 2-chloro-4-cyanopyridine peak is consumed.

Problem 2: Difficulty in Purifying 2-Amino-4-cyanopyridine at Scale

  • Question: Our crude 2-amino-4-cyanopyridine is contaminated with ammonium chloride and other byproducts. Column chromatography is not practical for the multi-kilogram scale we are targeting. What are some effective, scalable purification strategies?

  • Answer: Purification of 2-amino-4-cyanopyridine at scale requires moving away from chromatography towards more classical chemical and physical separation techniques.

    • Causality: The primary byproduct, ammonium chloride, is an inorganic salt that is insoluble in many organic solvents but has some solubility in polar protic solvents, which can complicate simple filtration.

    • Troubleshooting and Solutions:

      • Aqueous Workup: After the reaction, the solvent can be removed under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent (like ethyl acetate or dichloromethane) and water. The 2-amino-4-cyanopyridine will preferentially dissolve in the organic layer, while the ammonium chloride will remain in the aqueous layer.

      • pH Adjustment and Extraction: For a more robust separation, after removing the reaction solvent, dissolve the crude material in water and adjust the pH to ~11 with a base like sodium hydroxide. This ensures the product is in its free base form. Then, extract the aqueous solution multiple times with a suitable organic solvent (e.g., isopropanol, ethyl acetate). The combined organic extracts can then be washed with brine, dried, and concentrated to yield the purified product.[1]

      • Recrystallization: If the purity after extraction is still not satisfactory, recrystallization is an excellent scalable option. A suitable solvent system needs to be identified. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then cool the solution to induce crystallization, leaving impurities behind in the mother liquor. Toluene or a mixture of ethanol and water are often good starting points for recrystallization of aminopyridines.

    • Workflow for Scalable Purification:

    G start Crude Reaction Mixture step1 Solvent Removal (Reduced Pressure) start->step1 step2 Aqueous Workup: Partition between Organic Solvent & Water step1->step2 step3 Separate Layers step2->step3 step4 Dry & Concentrate Organic Layer step3->step4 step5 Purity Check (HPLC/NMR) step4->step5 decision Purity >98%? step5->decision step6 Recrystallization (if needed) end Pure 2-Amino-4-cyanopyridine step6->end decision->step6 No decision->end Yes

    Caption: Scalable Purification Workflow for 2-Amino-4-cyanopyridine.

Step 2: Cyclization to this compound

The classical approach to forming the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halo carbonyl compound.[2]

Problem 3: Low Yield and Formation of Dark-Colored Impurities During Cyclization

  • Question: We are reacting 2-amino-4-cyanopyridine with bromoacetaldehyde, but the reaction mixture turns dark, and the yield of the desired this compound is low. What is causing this, and how can we mitigate it?

  • Answer: The issues of low yield and dark coloration are often linked to the instability of the α-halo aldehyde reagent and potential side reactions.

    • Causality:

      • Reagent Instability: Bromoacetaldehyde is notoriously unstable and prone to polymerization, especially in the presence of heat or base. This polymerization is a likely source of the dark, tarry impurities.

      • Side Reactions: The reaction mechanism involves the initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[3] If the reaction conditions are not well-controlled, side reactions such as dialkylation or polymerization can occur.

    • Troubleshooting and Solutions:

      • Use a Stable Reagent Precursor: Instead of using bromoacetaldehyde directly, it is highly recommended to use a more stable precursor, such as bromoacetaldehyde diethyl acetal. The acetal can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde, or the reaction can be carried out in a way that the acetal itself reacts.

      • Reaction Conditions Optimization:

        • Solvent: A common solvent for this reaction is ethanol or another alcohol.

        • Temperature: Running the reaction at a moderate temperature (e.g., refluxing ethanol) is typical. However, if decomposition is observed, lowering the temperature and extending the reaction time may be beneficial.

        • Base: The reaction is often carried out in the presence of a base like sodium bicarbonate to neutralize the HBr formed during the reaction. The choice and amount of base are critical to avoid promoting polymerization of the aldehyde.

    • Self-Validating Protocol Insight: A key in-process control is to monitor the consumption of the 2-amino-4-cyanopyridine starting material by TLC or HPLC. The appearance of a new, more non-polar spot (the imidazopyridine product) is a good indicator of reaction progress.

Problem 4: Isomer Formation and Difficult Purification of the Final Product

  • Question: We are concerned about the potential for isomeric impurities in our final product. How can we ensure the correct isomer is formed, and what are the best methods for purifying this compound on a large scale?

  • Answer: While the cyclization of 2-aminopyridines with α-halo carbonyls is generally regioselective, confirming the structure and developing a robust purification strategy are essential.

    • Causality of Isomer Formation: The initial N-alkylation can theoretically occur at either the exocyclic amino group or the endocyclic pyridine nitrogen. However, for 2-aminopyridines, the reaction overwhelmingly proceeds via initial alkylation of the more nucleophilic pyridine ring nitrogen, leading to the desired imidazo[1,2-a]pyridine skeleton. The formation of the alternative imidazo[1,5-a]pyridine isomer is generally not a significant issue in this reaction.

    • Structural Verification: The structure of the final product should be unequivocally confirmed by 1H and 13C NMR spectroscopy. The proton and carbon chemical shifts for the imidazo[1,2-a]pyridine core are well-documented and can be used for confirmation.

    • Scalable Purification Strategies:

      • Crystallization: This is the most desirable method for large-scale purification. A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture for recrystallization. Isopropanol, ethyl acetate, or toluene are often good starting points. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

      • Slurry Wash: If a suitable recrystallization solvent cannot be found, a slurry wash can be effective. This involves stirring the crude solid product in a solvent in which it is sparingly soluble. This can wash away more soluble impurities.

      • Acid-Base Extraction: As a basic heterocyclic compound, this compound can be purified by acid-base extraction. The crude material can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., dilute HCl). The acidic aqueous layer, containing the protonated product, is then washed with a fresh organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration or extracted into an organic solvent.

    • Decision Tree for Purification:

    G start Crude this compound step1 Purity Analysis (HPLC) start->step1 decision1 Purity > 99%? step1->decision1 step2 Attempt Recrystallization decision1->step2 No end Pure Product decision1->end Yes decision2 Successful? step2->decision2 step3 Perform Slurry Wash decision2->step3 No decision2->end Yes step4 Consider Acid-Base Extraction step3->step4 Alternative step3->end step4->end

    Caption: Purification Strategy Decision Tree.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: The main safety concerns are:

      • Handling of Ammonia: If using anhydrous ammonia, it is a toxic and corrosive gas. Using aqueous ammonia or ammonia solutions in a closed system is safer. Ensure adequate ventilation and personal protective equipment (PPE).

      • Use of Bromoacetaldehyde: As mentioned, this reagent is unstable and a lachrymator. Using a stable precursor like the diethyl acetal is highly recommended. Handle in a well-ventilated fume hood with appropriate PPE.

      • Exothermic Reactions: Both the amination and the cyclization reactions can be exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Reactions should be scaled up incrementally, with careful monitoring of the internal temperature and having a cooling system readily available.

      • Cyanide-Containing Compound: The starting material and final product contain a nitrile (cyano) group. While not as acutely toxic as inorganic cyanides, they should be handled with care, and appropriate measures should be in place to prevent ingestion or inhalation.

  • Q2: Are there alternative, "greener" synthetic routes for imidazo[1,2-a]pyridines that could be considered for scale-up?

    • A2: Yes, there has been significant research into more environmentally friendly synthetic methods. One promising approach is the multi-component reaction (MCR) involving a 2-aminopyridine, an aldehyde, and an alkyne (A3 coupling).[4] These reactions can often be performed in greener solvents like water or ethanol and can be catalyzed by copper salts. While the specific synthesis of the 7-carbonitrile isomer via this route would need to be developed, MCRs offer advantages in terms of atom economy and reduced waste streams, making them attractive for industrial applications.

  • Q3: What analytical techniques are essential for monitoring the reaction and ensuring the quality of the final product?

    • A3: A robust analytical package is crucial for a scalable synthesis.

      • In-Process Controls (IPCs):

        • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

        • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of reaction completion and the presence of impurities.

      • Final Product Quality Control (QC):

        • HPLC: To determine the purity of the final product.

        • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

        • Mass Spectrometry (MS): To confirm the molecular weight of the product.

        • Melting Point: A sharp melting point range is a good indicator of purity.

  • Q4: We are considering a one-pot synthesis from 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction). Is this a viable route for our target molecule?

    • A4: The Groebke–Blackburn–Bienaymé (GBB) reaction is an excellent method for producing 3-aminoimidazo[1,2-a]pyridines.[5][6] However, your target molecule is unsubstituted at the 3-position. While modifications of the GBB reaction exist, for the direct synthesis of this compound, the classical Tschitschibabin-type reaction between 2-amino-4-cyanopyridine and an acetaldehyde equivalent is a more direct and commonly employed route.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications.[1][2] However, a common hurdle in the development of these derivatives is achieving optimal cell permeability, a critical factor for reaching intracellular targets and ensuring therapeutic efficacy. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and troubleshoot issues related to the low cell permeability of imidazo[1,2-a]pyridine derivatives.

This technical support center is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. We will delve into the underlying physicochemical principles, provide actionable troubleshooting strategies, and offer detailed protocols for key permeability assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazo[1,2-a]pyridine derivative shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What is the likely cause?

A1: A significant drop in activity when moving from a biochemical to a cellular context strongly suggests poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Several factors related to the physicochemical properties of your molecule could be contributing to this issue.

Troubleshooting Steps:

  • Assess Physicochemical Properties: The first step is to evaluate the key physicochemical properties of your compound that govern its ability to traverse the lipid bilayer of the cell membrane.[3] These properties include:

    • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal LogP value is crucial for membrane permeation.[4]

    • Molecular Weight (MW): Smaller molecules (generally < 500 Da) tend to have better passive diffusion across cell membranes.[3][5][6]

    • Polar Surface Area (PSA): A high PSA, often due to an abundance of polar atoms like oxygen and nitrogen, can hinder passage through the nonpolar cell membrane.

    • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[5][7]

    • Ionization (pKa): Molecules that are charged at physiological pH generally exhibit reduced permeability.[8][9]

  • Consult Lipinski's Rule of Five: This rule of thumb provides a quick assessment of the "drug-likeness" of a compound and its potential for good oral bioavailability, which is closely linked to permeability.[5][7][10][11] The rules are:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A LogP value less than 5. Compounds that violate more than one of these rules are more likely to have poor absorption or permeability.[5][7]

  • Perform In Vitro Permeability Assays: Direct experimental measurement of permeability is essential. Two commonly used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[12][13] These assays will provide quantitative data on your compound's ability to cross a membrane.

Q2: How do I choose between a PAMPA and a Caco-2 assay to assess the permeability of my imidazo[1,2-a]pyridine derivative?

A2: The choice between PAMPA and Caco-2 assays depends on the stage of your research and the specific questions you are trying to answer. They are often used in a complementary fashion.[13]

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[12][14]Measures transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[15]
Transport Mechanisms Primarily passive diffusion.Passive diffusion, active transport (uptake and efflux), and paracellular transport.[12][15]
Throughput HighLower
Cost LowHigher
Complexity SimpleMore complex, requires cell culture.
Best For Early-stage screening of large numbers of compounds for passive permeability.[13][16]Later-stage characterization, investigating active transport mechanisms (e.g., efflux).[15][16]

Workflow for Permeability Assessment:

Permeability Assessment Workflow Start Start with Imidazo[1,2-a]pyridine Derivative PAMPA PAMPA Assay (High Throughput) Start->PAMPA Analyze_PAMPA Analyze PAMPA Results PAMPA->Analyze_PAMPA Caco2 Caco-2 Assay (Bidirectional) Analyze_Caco2 Analyze Caco-2 Results Caco2->Analyze_Caco2 Good_Perm Good Passive Permeability Analyze_PAMPA->Good_Perm High Papp Poor_Perm Poor Passive Permeability Analyze_PAMPA->Poor_Perm Low Papp Efflux Potential Efflux (Papp B-A > A-B) Analyze_Caco2->Efflux Efflux Ratio > 2 No_Efflux No Significant Efflux Analyze_Caco2->No_Efflux Efflux Ratio < 2 Good_Perm->Caco2 Optimize Medicinal Chemistry Optimization Poor_Perm->Optimize Efflux->Optimize No_Efflux->Good_Perm

Caption: A decision-making workflow for assessing cell permeability.

Q3: My imidazo[1,2-a]pyridine derivative has a low apparent permeability coefficient (Papp) in the Caco-2 assay. What are the possible reasons and how can I investigate further?

A3: A low Papp value in the apical-to-basolateral (A-B) direction in a Caco-2 assay can be due to two main reasons: poor intrinsic passive permeability or active efflux by transporter proteins.

Troubleshooting and Further Investigation:

  • Perform a Bidirectional Caco-2 Assay: To distinguish between poor passive permeability and active efflux, a bidirectional assay measuring both A-B and basolateral-to-apical (B-A) transport is crucial.[15]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • Interpretation:

      • An ER > 2 suggests that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp/MDR1).[17][18] The pump actively transports the compound out of the cell, reducing its net intracellular concentration.[19][20]

      • An ER ≈ 1 with low Papp values in both directions indicates poor passive permeability.

  • Use of Efflux Pump Inhibitors: To confirm the involvement of a specific efflux pump, the Caco-2 assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.

Q4: What medicinal chemistry strategies can I employ to improve the cell permeability of my imidazo[1,2-a]pyridine derivatives?

A4: Once you have identified the cause of low permeability, several medicinal chemistry strategies can be applied to optimize your compound's properties.[6]

StrategyDescriptionRationale
Optimize Lipophilicity Modify the structure to achieve a LogP/LogD in the optimal range (typically 1-3 for passive diffusion). This can be done by adding or removing lipophilic or hydrophilic groups.Balances solubility in the aqueous extracellular environment and the lipid cell membrane.
Reduce Molecular Weight and PSA Simplify the molecular structure to reduce its size and the number of polar atoms.Smaller, less polar molecules generally exhibit better passive diffusion.[3][6]
Mask Polar Groups (Prodrug Approach) Convert polar functional groups (e.g., carboxylic acids, hydroxyls) into less polar moieties (e.g., esters, ethers) that can be cleaved intracellularly to release the active drug.[21][22][23]Temporarily increases lipophilicity to facilitate membrane crossing.[21]
Reduce Hydrogen Bonding Capacity Decrease the number of hydrogen bond donors and acceptors through structural modifications.Lowers the energetic penalty of desolvation required for the molecule to enter the lipid bilayer.
Modulate pKa Modify the structure to alter the ionization state at physiological pH, aiming for a more neutral species.Neutral molecules generally have higher passive permeability than charged ones.[21]
Introduce Fluorine Atoms Strategic incorporation of fluorine can sometimes improve permeability by altering lipophilicity and blocking metabolic sites.[17]Fluorine substitution can have complex effects on physicochemical properties that can be beneficial for permeability.
Scaffold Hopping Replace the imidazo[1,2-a]pyridine core with a different scaffold while retaining key pharmacophoric features.[24]May lead to a completely new chemical series with improved permeability profiles.

Logical Flow for Medicinal Chemistry Optimization:

Medicinal Chemistry Optimization Start Low Permeability Identified Poor_Passive Poor Passive Permeability Start->Poor_Passive ER ≈ 1 Active_Efflux Active Efflux Start->Active_Efflux ER > 2 Optimize_Passive Optimize Physicochemical Properties: - Lipophilicity (LogP/LogD) - Molecular Weight (MW) - Polar Surface Area (PSA) - Hydrogen Bonding Poor_Passive->Optimize_Passive Prodrug Prodrug Strategy Poor_Passive->Prodrug Optimize_Efflux Structural Modifications to Reduce Efflux Substrate Recognition Active_Efflux->Optimize_Efflux Resynthesize Synthesize and Test New Analogs Optimize_Passive->Resynthesize Prodrug->Resynthesize Optimize_Efflux->Resynthesize

Caption: Strategies for optimizing imidazo[1,2-a]pyridine derivatives.

Q5: My compound has poor aqueous solubility. How does this affect my permeability assessment and what can I do about it?

A5: Poor aqueous solubility is a significant challenge as a drug must be in solution to be absorbed.[25][26] It can lead to an underestimation of permeability in your assays due to low compound concentration at the cell or membrane surface.

Strategies to Address Poor Solubility:

  • Formulation Approaches:

    • Use of Co-solvents: Solubilizing the compound in a small percentage of a biocompatible organic solvent (e.g., DMSO, ethanol) can increase its concentration in the assay medium.[27] However, be cautious as high concentrations of co-solvents can disrupt the cell membrane.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[26][28]

    • Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, to enhance the solubility of poorly soluble drugs.[25][26]

  • Solid-State Characterization and Modification:

    • Salt Formation: For acidic or basic compounds, forming a salt can significantly improve aqueous solubility.[25][28]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[27][29]

    • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[25][26]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of imidazo[1,2-a]pyridine derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis or fluorescence)

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate and allow it to impregnate the filter for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dissolve the test and control compounds in PBS (with a minimal amount of co-solvent if necessary) to the desired concentration. Add 100 µL of the compound solution to each well of the filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the Apparent Permeability Coefficient (Papp): Use the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the bidirectional permeability and efflux ratio of imidazo[1,2-a]pyridine derivatives.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Assay (A-B Direction):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (B-A Direction):

    • Follow the same procedure as above, but add the test compound to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

References

Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Imidazo[1,2-a]pyridine-7-carbonitrile. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to enhance the in vivo stability of this promising heterocyclic compound. As drug development professionals, we understand the critical importance of achieving a stable pharmacokinetic profile to bridge the gap between in vitro activity and in vivo efficacy.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses common questions and concerns regarding the stability of this compound, providing foundational knowledge for effective troubleshooting.

Q1: My this compound shows excellent in vitro potency but poor in vivo efficacy. What are the likely reasons?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, two primary factors are likely at play:

  • Metabolic Instability: The Imidazo[1,2-a]pyridine scaffold is known to be susceptible to rapid metabolism, particularly by aldehyde oxidase (AO).[1][2][3] This can lead to rapid clearance of the compound from the systemic circulation, preventing it from reaching its target tissue at a therapeutic concentration.

  • Poor Solubility and Bioavailability: Many heterocyclic compounds, including derivatives of Imidazo[1,2-a]pyridine, exhibit low aqueous solubility.[4] This can limit their absorption after oral administration and may lead to precipitation at the injection site for parenteral routes, resulting in low bioavailability.

Q2: What is aldehyde oxidase (AO), and why is it a concern for my compound?

A2: Aldehyde oxidase (AO) is a cytosolic enzyme predominantly found in the liver of humans and other species.[5][6] It plays a significant role in the metabolism of a wide range of compounds, especially N-heterocyclic compounds and aldehydes.[7] The Imidazo[1,2-a]pyridine ring system is a known substrate for AO, which can lead to rapid oxidative metabolism and subsequent inactivation and clearance of the drug.[1][2]

Q3: How can I determine if my compound is being metabolized by aldehyde oxidase?

A3: An in vitro metabolic stability assay using liver cytosol or S9 fractions is the most direct way to assess AO-mediated metabolism. By comparing the rate of metabolism in the presence and absence of a specific AO inhibitor (e.g., hydralazine, raloxifene), you can determine the contribution of AO to the overall clearance of your compound.[5][8]

Q4: My compound is poorly soluble. What are the immediate steps I can take to improve its dissolution for in vivo studies?

A4: For initial in vivo studies, several formulation strategies can be employed to enhance the solubility of your compound:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO, ethanol, or PEG 400) and an aqueous vehicle (like saline or PBS) can significantly improve solubility.[9][10]

  • Surfactants: The addition of non-ionic surfactants such as Tween® 80 or Solutol® HS 15 can help to form micelles that encapsulate the drug, increasing its apparent solubility.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation vehicle to favor the ionized form can enhance solubility.

It is crucial to perform small-scale solubility tests with various vehicle compositions to identify the most suitable formulation for your in vivo experiments.[9]

Part 2: Troubleshooting Guide - Practical Solutions for In Vivo Stability

This section provides a more detailed, step-by-step approach to overcoming the stability challenges of this compound.

Issue 1: Rapid In Vivo Clearance and Suspected Metabolic Instability

Q: My pharmacokinetic (PK) study shows a very short half-life for this compound. How can I address this?

A: A short in vivo half-life is a strong indicator of rapid metabolism. Here’s a systematic approach to diagnose and mitigate this issue:

Step 1: In Vitro Metabolic Stability Assessment

  • Objective: To determine the intrinsic clearance of your compound and identify the primary metabolic pathways.

  • Protocol: Conduct a metabolic stability assay using liver microsomes and hepatocytes from relevant species (e.g., mouse, rat, human).[11][12] This will provide data on both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism.

Step 2: Pinpointing Aldehyde Oxidase Involvement

  • Objective: To specifically assess the role of AO in the metabolism of your compound.

  • Protocol: Perform an in vitro metabolism study using liver cytosol or S9 fractions, which have high AO activity. Compare the metabolism rate in the presence and absence of a known AO inhibitor.[8] A significant decrease in metabolism with the inhibitor confirms AO as a major pathway.

Step 3: Structural Modification Strategies to Block AO Metabolism

  • Objective: To rationally design and synthesize analogs of this compound with improved metabolic stability.

  • Strategies:

    • Blocking the Site of Metabolism: Based on computational modeling and metabolite identification, determine the likely site of AO-mediated oxidation on the Imidazo[1,2-a]pyridine ring. Introducing a substituent, such as a fluorine or methyl group, at this position can sterically hinder the enzyme's access and prevent metabolism.[1][2]

    • Altering Electronic Properties: The susceptibility of the heterocyclic ring to oxidation can be modulated by introducing electron-withdrawing groups.[7] This can make the ring less electron-rich and therefore less prone to oxidation by AO.

    • Isosteric Replacement: In some cases, replacing the Imidazo[1,2-a]pyridine core with a different, less metabolically labile heterocycle while maintaining the key pharmacophoric features can be a successful strategy.[13]

Issue 2: Poor Solubility and Formulation Challenges

Q: I'm struggling to prepare a stable and injectable formulation of this compound for my animal studies. What are my options?

A: Achieving a suitable formulation for a poorly soluble compound is critical for obtaining reliable in vivo data. Here is a tiered approach to formulation development:

Tier 1: Simple Co-Solvent Systems

  • Objective: To achieve the desired concentration with minimal excipients.

  • Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For the final formulation, dilute the DMSO stock into an aqueous vehicle (e.g., saline, PBS). The final DMSO concentration should be kept to a minimum, typically below 10%, to avoid toxicity.

    • If precipitation occurs, try a co-solvent system such as DMSO/PEG 400/saline or Ethanol/Cremophor® EL/saline.

Tier 2: Utilizing Solubilizing Excipients

  • Objective: To enhance solubility beyond what can be achieved with simple co-solvents.

  • Protocol:

    • Investigate the use of surfactants like Tween® 80 or Solutol® HS 15. These can be added to the aqueous phase of your co-solvent system.

    • Consider using cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.

Tier 3: Advanced Formulation Strategies

  • Objective: For compounds with very low solubility, more advanced formulations may be necessary.

  • Options:

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective way to improve the oral bioavailability of poorly soluble compounds.

Quantitative Data Summary: Formulation Vehicles for Poorly Soluble Compounds

Formulation ComponentTypical Concentration RangeAdvantagesDisadvantages
DMSO< 10% (IV), < 50% (IP)High solubilizing powerPotential for toxicity at higher concentrations
PEG 40010-60%Good solubilizer, low toxicityCan be viscous
Ethanol5-20%Good co-solventCan cause irritation at higher concentrations
Tween® 801-10%Enhances solubility and stabilityPotential for hypersensitivity reactions
HP-β-CD10-40%Forms inclusion complexes, improves solubilityCan be limited by the amount of drug that can be complexed

Part 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.[14]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / protein amount)).

Protocol 2: Formulation Preparation for In Vivo Studies (Co-solvent System)

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) injection.

Materials:

  • This compound

  • DMSO (sterile, injectable grade)

  • PEG 400 (sterile, injectable grade)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Use gentle vortexing or sonication if necessary.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG 400 to the tube. For a final vehicle composition of 10% DMSO / 40% PEG 400 / 50% saline, you would add 4 times the volume of DMSO.

  • Vortex the mixture until it is a clear solution.

  • Slowly add the sterile saline to the mixture while vortexing to reach the final volume.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Note: Always prepare formulations fresh on the day of the experiment and perform a small-scale trial to ensure solubility and stability before preparing a large batch.[10]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for In Vivo Stability

in_vivo_stability_troubleshooting start Poor In Vivo Efficacy instability Suspect In Vivo Instability start->instability pk_study Conduct PK Study (Short t½, High CL) instability->pk_study metabolism Metabolic Instability pk_study->metabolism solubility Poor Solubility / Formulation pk_study->solubility met_assay In Vitro Metabolism Assay (Microsomes, Hepatocytes) metabolism->met_assay formulation_dev Formulation Development - Co-solvents - Surfactants - Nanosuspensions solubility->formulation_dev ao_assay Aldehyde Oxidase Assay (Cytosol/S9 + Inhibitor) met_assay->ao_assay structural_mod Structural Modification - Block Metabolism - Alter Electronics - Isosteric Replacement ao_assay->structural_mod solution_met Improved Metabolic Stability structural_mod->solution_met check_solubility Check for Precipitation formulation_dev->check_solubility optimize_formulation Optimize Formulation check_solubility->optimize_formulation Precipitation Occurs solution_sol Stable Formulation check_solubility->solution_sol No Precipitation optimize_formulation->formulation_dev AO_Metabolism_Mitigation imidazo Imidazo[1,2-a]pyridine Core High AO Liability strategies Mitigation Strategies imidazo->strategies block Block Metabolic Site Add Steric Hindrance (e.g., F, Me) strategies->block electronics Alter Electronics Add Electron-Withdrawing Groups strategies->electronics isostere Isosteric Replacement Replace with Stable Heterocycle strategies->isostere result Reduced AO Metabolism & Improved Stability block->result electronics->result isostere->result

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine-7-carbonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of a carbonitrile (-CN) group, a potent electron-withdrawing moiety and a key pharmacophore, onto this scaffold can significantly influence its biological activity. The position of this substituent on the pyridine ring of the imidazo[1,2-a]pyridine core can lead to distinct pharmacological profiles among its isomers.

This guide provides a comparative analysis of the biological activity of Imidazo[1,2-a]pyridine-7-carbonitrile and its other positional isomers. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer insights into the structure-activity relationships (SAR) governed by the placement of the carbonitrile group.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core

The imidazo[1,2-a]pyridine ring system is a planar, aromatic bicyclic structure that is isosteric to purine. This structural similarity allows it to interact with a variety of biological targets, including kinases and other enzymes.[3][4] The nitrogen atom at position 1 and the bridgehead nitrogen at position 9 are key features that contribute to its ability to form hydrogen bonds and coordinate with metal ions, which is often crucial for biological activity.

Positional Isomerism and Its Impact on Biological Activity

The electronic properties of the imidazo[1,2-a]pyridine ring are not uniform. The placement of a strong electron-withdrawing group like the carbonitrile moiety can significantly alter the molecule's electron density distribution, dipole moment, and ability to interact with biological targets. This, in turn, dictates the compound's potency, selectivity, and overall pharmacological profile.

Below is a comparative overview of the reported biological activities of various Imidazo[1,2-a]pyridine-carbonitrile isomers.

Comparative Biological Activity of Imidazo[1,2-a]pyridine-carbonitrile Isomers

IsomerReported Biological ActivityKey Findings
Imidazo[1,2-a]pyridine-2-carbonitrile Anticancer, AntimicrobialSome derivatives have shown activity against various cancer cell lines.[5] The 2-position is often a site for substitution in the development of kinase inhibitors.
Imidazo[1,2-a]pyridine-3-carbonitrile Anticancer, Kinase InhibitionDerivatives with substituents at the 3-position have been investigated as inhibitors of various kinases, including the PI3K/mTOR pathway.[6]
Imidazo[1,2-a]pyridine-5-carbonitrile Limited specific data availableFurther investigation is needed to fully characterize the biological profile of this isomer.
Imidazo[1,2-a]pyridine-6-carbonitrile Anticancer6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines.[7]
This compound Anticancer, AntimicrobialDerivatives have shown cytotoxic effects against various cancer cell lines. The 7-position is a key site for modification in the development of potent antituberculosis agents.
Imidazo[1,2-a]pyridine-8-carbonitrile Anticancer (Antitubulin)5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have been identified as potent antitubulin agents with significant cytotoxicity against several cancer cell lines.

In-Depth Analysis of Isomer Activity

Imidazo[1,2-a]pyridine-8-carbonitrile: A Potent Antitubulin Agent

Recent studies have highlighted the potential of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives as potent inhibitors of tubulin polymerization. This activity is crucial in cancer chemotherapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The carbonitrile group at the 8-position, in combination with specific aryl substitutions at the 5 and 7-positions, appears to be critical for this potent antitubulin activity.

Imidazo[1,2-a]pyridine-6-carbonitrile: Targeting Colon Cancer

Research on 6-substituted imidazo[1,2-a]pyridines has revealed promising activity against colon cancer cell lines such as HT-29 and Caco-2.[7] These compounds were found to induce apoptosis through pathways involving the release of cytochrome c and the activation of caspases 3 and 8.[7] While direct data on the 6-carbonitrile isomer is limited, the activity of other 6-substituted derivatives suggests this position is favorable for developing anticancer agents.

Imidazo[1,2-a]pyridine-3-carbonitrile: Kinase Inhibition

The 3-position of the imidazo[1,2-a]pyridine scaffold is a common site for modification in the design of kinase inhibitors. Derivatives with substituents at this position have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.[6] The electron-withdrawing nature of the carbonitrile group at this position could potentially enhance interactions with the kinase active site.

This compound: A Scaffold for Diverse Activities

While specific data on the 7-carbonitrile isomer is not as abundant as for the 8-carbonitrile, the 7-position is a key site for substitution in the development of highly potent antituberculosis agents. This suggests that modifications at this position can lead to potent and selective biological activity. Further studies are needed to fully elucidate the anticancer potential of the 7-carbonitrile isomer.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Signaling_Pathways cluster_0 Kinase Signaling cluster_1 Apoptosis Induction PI3K PI3K AKT AKT PI3K->AKT Inhibited by 3-substituted derivatives mTOR mTOR AKT->mTOR Inhibited by 3-substituted derivatives IGF-1R IGF-1R Downstream Signaling Downstream Signaling IGF-1R->Downstream Signaling Inhibited by specific derivatives Tubulin Polymerization Tubulin Polymerization Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Inhibited by 8-carbonitrile derivatives Apoptosis Apoptosis Microtubule Disruption->Apoptosis Inhibited by 8-carbonitrile derivatives Cytochrome c release Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Induced by 6-substituted derivatives Caspase Activation->Apoptosis Induced by 6-substituted derivatives Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K Imidazo[1,2-a]pyridines->IGF-1R Imidazo[1,2-a]pyridines->Tubulin Polymerization Imidazo[1,2-a]pyridines->Cytochrome c release

Figure 1: Key signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat with Imidazo[1,2-a]pyridine isomers (various concentrations) step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Figure 2: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine-carbonitrile isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of compounds against specific kinase targets.

Workflow:

Kinase_Assay_Workflow start Start step1 Prepare reaction mixture: Kinase, Substrate, ATP, MgCl2 start->step1 step2 Add Imidazo[1,2-a]pyridine isomer (various concentrations) step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop the reaction step3->step4 step5 Detect phosphorylated substrate (e.g., using a specific antibody) step4->step5 step6 Quantify signal step5->step6 end End step6->end

Figure 3: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and a buffer containing MgCl₂.

  • Inhibitor Addition: Add the Imidazo[1,2-a]pyridine-carbonitrile isomer at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period.

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Detection: Detect the amount of phosphorylated substrate using a method such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by using radiolabeled ATP and measuring radioactivity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The position of the carbonitrile group on the Imidazo[1,2-a]pyridine scaffold is a critical determinant of its biological activity. While current research provides valuable insights, a systematic and direct comparative study of all positional isomers is necessary to fully elucidate the structure-activity relationships. The potent antitubulin activity of the 8-carbonitrile derivatives and the promising anticancer activity of the 6-substituted analogs highlight the therapeutic potential of this chemical class. Future research should focus on synthesizing and evaluating all carbonitrile isomers against a broad panel of cancer cell lines and key biological targets to identify lead compounds for further drug development.

References

The Nitrile Moiety in Imidazo[1,2-a]pyridines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1][2] This bicyclic heterocyclic system is a key component in several marketed drugs and a fertile ground for the development of novel therapeutic agents, particularly in oncology.[3] Among the various substitutions explored on this scaffold, the introduction of a nitrile group has emerged as a compelling strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of nitrile-substituted imidazo[1,2-a]pyridines, with a focus on their role as kinase inhibitors. We will objectively compare their performance with alternative heterocyclic systems and provide the supporting experimental data and protocols for researchers in drug discovery.

The Strategic Advantage of the Nitrile Group

The nitrile (-C≡N) group, though small, exerts a profound influence on a molecule's biological activity. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability make it a valuable functional group in drug design.[4] In the context of imidazo[1,2-a]pyridine-based kinase inhibitors, the nitrile moiety can serve several key functions:

  • Enhanced Binding Affinity: The linear geometry and electronegativity of the nitrile group allow it to form crucial interactions with amino acid residues in the ATP-binding pocket of kinases. It can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, thereby anchoring the inhibitor to its target.

  • Modulation of Physicochemical Properties: The introduction of a nitrile group can fine-tune the lipophilicity and metabolic stability of a compound, which are critical parameters for its pharmacokinetic profile.

  • Vector for Further Functionalization: The nitrile group can serve as a synthetic handle for the introduction of other functional groups, enabling further optimization of the lead compound.

Comparative Analysis: Nitrile-Substituted Imidazo[1,2-a]pyridines vs. Alternative Scaffolds

The choice of a heterocyclic core is a critical decision in drug design, influencing not only the binding mode and potency but also the overall druglikeness of a molecule. The imidazo[1,2-a]pyridine scaffold, particularly when functionalized with a nitrile group, presents a compelling starting point for the development of novel kinase inhibitors.

Data Presentation: In Vitro Efficacy of Heterocyclic Kinase Inhibitors

The following table summarizes the in vitro efficacy of representative compounds from the imidazo[1,2-a]pyridine, pyrazolo[3,4-b]pyridine, and imidazo[4,5-b]pyridine classes against various protein kinases.

Compound ClassRepresentative Compound/ReferenceTarget Kinase(s)IC50 (µM) - Biochemical Assay
Nitrile-Substituted Imidazo[1,2-a]pyridine Compound 35 [5]PI3Kα0.150
Compound 15a [3]PI3Kα / mTORPI3Kα: 0.002 / mTOR: 0.021
Pyrazolo[3,4-b]pyridine Compound 26 (MSC2530818)[6]JAK1Data not specified
Imidazo[4,5-b]pyridine Compound 10 [4]Colon Carcinoma Cells0.4
Compound 14 [4]Colon Carcinoma Cells0.7

Structure-Activity Relationship (SAR) of Nitrile-Substituted Imidazo[1,2-a]pyridines

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the core. The introduction of a nitrile group, often at the 3-position, has been a key strategy in the development of potent kinase inhibitors.

A systematic SAR study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors revealed that modifications at these positions significantly impact potency.[5] For instance, the optimization of substituents on the imidazo[1,2-a]pyridine core and at the C5 position of a pyrimidine substituent at the 3-position led to the discovery of potent and selective IGF-1R kinase inhibitors.[7]

SAR_Flowchart

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis of a key intermediate and for crucial biological assays.

Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.[8][9]

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted α-bromoacetophenone (1.1 eq) in ethanol is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

Synthesis_Workflow Reactants {Reactants|Substituted 2-aminopyridine Substituted α-bromoacetophenone} Reaction {Reaction|Solvent: Ethanol Reflux} Reactants->Reaction Workup {Workup|Quench with NaHCO₃ Filtration} Reaction->Workup Purification {Purification|Recrystallization or Column Chromatography} Workup->Purification Product {Product|2,3-Disubstituted Imidazo[1,2-a]pyridine} Purification->Product

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (nitrile-substituted imidazo[1,2-a]pyridines)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Add 5 µL of the diluted compound solution or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a 2X enzyme solution and 5 µL of a 2X substrate/ATP solution to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Compounds, Enzyme, Substrate, ATP) start->prepare_reagents plate_compounds Plate Compounds/Vehicle prepare_reagents->plate_compounds add_enzyme_substrate Add Enzyme and Substrate/ATP (Initiate Reaction) plate_compounds->add_enzyme_substrate incubate_reaction Incubate (e.g., 60 min) add_enzyme_substrate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->stop_reaction incubate_depletion Incubate (40 min) stop_reaction->incubate_depletion add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_depletion->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT116, HT-29)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The strategic incorporation of a nitrile group into the imidazo[1,2-a]pyridine scaffold has proven to be a highly effective approach in the design of potent and selective kinase inhibitors. This guide has provided a comparative overview of their structure-activity relationships, highlighting their performance against other heterocyclic systems. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate these promising compounds. As our understanding of the complex signaling networks in diseases like cancer continues to grow, the rational design of targeted inhibitors based on privileged scaffolds such as nitrile-substituted imidazo[1,2-a]pyridines will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

A Comparative Analysis: Imidazo[1,2-a]pyridine-7-carbonitrile vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced toxicity has led researchers to explore novel heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating potent and selective anticancer activities.[1] This guide provides a comparative analysis of a representative lead compound, Imidazo[1,2-a]pyridine-7-carbonitrile, against well-established anticancer drugs such as the anthracycline Doxorubicin and the taxane Paclitaxel. We will dissect their distinct mechanisms of action, present comparative experimental data from in vitro and in vivo models, and provide detailed protocols to ensure scientific rigor and reproducibility. This analysis aims to furnish researchers and drug development professionals with a clear, data-driven perspective on the potential of this promising new class of anticancer agents.

Introduction: The Shifting Landscape of Cancer Therapy

For decades, the foundation of cancer treatment has been chemotherapy, employing cytotoxic agents that primarily target rapidly dividing cells.[2] While effective, this lack of specificity often leads to significant side effects due to damage to healthy, proliferating cells in tissues like bone marrow and the digestive tract.[2] The modern era of oncology seeks to overcome these limitations through targeted therapies that act on specific molecular pathways dysregulated in cancer cells.[3]

The imidazo[1,2-a]pyridine scaffold has recently gained significant attention as a source of potential anticancer agents, largely due to its role in inhibiting survival kinases crucial for cancer cell growth.[4][5] Derivatives have been shown to inhibit key enzymes such as PI3K, CDKs, and c-Met, leading to cell cycle arrest and apoptosis.[4][5] This guide focuses on a representative molecule, this compound, to illustrate the therapeutic potential of this class.

To provide a robust comparison, we have selected two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.[2][6]

  • Paclitaxel: A plant alkaloid that disrupts the normal function of microtubules, essential components of the cellular cytoskeleton. By stabilizing microtubules, it blocks cell division, leading to mitotic arrest and cell death.[6][7]

Comparative Mechanisms of Action

A fundamental differentiator between novel targeted agents and traditional chemotherapy lies in their molecular interaction within the cancer cell. While cytotoxic agents induce widespread cellular damage, targeted molecules are designed to interfere with specific signaling cascades that drive oncogenesis.

2.1 this compound: Precision Targeting of Kinase Signaling

Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key protein kinases.[8] A primary target is the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. Imidazo[1,2-a]pyridine compounds have been shown to inhibit PI3Kα, a key component of this pathway, with IC50 values in the nanomolar range.[4] This inhibition prevents the downstream activation of AKT and mTOR, ultimately leading to G1 cell cycle arrest and the induction of p53-mediated apoptosis.[4][9]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Progression (G1 -> S) mTOR->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Imidazo_Pyridine Imidazo[1,2-a]pyridine -7-carbonitrile Imidazo_Pyridine->PI3K INHIBITS p53 p53 Activation Imidazo_Pyridine->p53 Apoptosis_Induction Apoptosis p53->Apoptosis_Induction

Mechanism of this compound.

2.2 Doxorubicin and Paclitaxel: Broad-Spectrum Cytotoxicity

In contrast, the established drugs operate through less specific, though highly potent, cytotoxic mechanisms. Doxorubicin acts as a DNA intercalating agent and inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription.[2] This leads to double-strand breaks in the DNA, triggering a DNA damage response that culminates in apoptosis.[2] Paclitaxel targets the cytoskeleton by binding to and stabilizing microtubules, preventing the dynamic instability required for chromosome segregation during mitosis.[6] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle and ultimately inducing apoptotic cell death.[10][11]

cluster_0 Doxorubicin Mechanism cluster_1 Paclitaxel Mechanism Doxorubicin Doxorubicin DNA DNA Helix Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis1 Apoptosis DSB->Apoptosis1 Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle Mitotic Spindle Dysfunction Microtubules->Spindle M_Arrest M-Phase Arrest Spindle->M_Arrest Apoptosis2 Apoptosis M_Arrest->Apoptosis2

Mechanisms of Doxorubicin and Paclitaxel.

In Vitro Comparative Efficacy

The initial evaluation of any potential anticancer agent involves rigorous in vitro testing to determine its potency and cellular effects across a panel of cancer cell lines. This allows for a direct comparison of cytotoxicity and provides insights into the molecular mechanisms driving cell death.

3.1 Experimental Objective & Data Summary

The primary objective is to compare the half-maximal inhibitory concentration (IC50) of Imidazo[1,2-a]pyridine derivatives against Doxorubicin and Paclitaxel in various cancer cell lines, including breast (MCF-7, HCC1937), melanoma (A375), and cervical (HeLa) cancer.[4][9][12] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of drug potency.

Compound Cancer Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine Derivative (12b)MCF-7 (Breast)11[12][13]
Imidazo[1,2-a]pyridine Derivative (12b)A375 (Melanoma)11[12][13]
Imidazo[1,2-a]pyridine Derivative (Compound 6)HeLa (Cervical)35.0[1][4]
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)45[9][14]
Doxorubicin (Standard) MCF-7 (Breast) ~0.5 - 1.5 Typical Literature Value
Doxorubicin (Standard) A375 (Melanoma) ~0.1 - 0.5 Typical Literature Value
Paclitaxel (Standard) HeLa (Cervical) ~0.005 - 0.02 Typical Literature Value
Paclitaxel (Standard) HCC1937 (Breast) ~0.001 - 0.01 Typical Literature Value

Note: Data for imidazo[1,2-a]pyridine derivatives are from cited studies on various analogs. Doxorubicin and Paclitaxel values represent typical ranges found in literature to provide a benchmark for comparison.

The data indicate that while traditional chemotherapeutics like Doxorubicin and Paclitaxel exhibit high potency (lower IC50 values), the Imidazo[1,2-a]pyridine derivatives still demonstrate significant cytotoxic activity in the low micromolar range.[9][12] The key differentiator and potential advantage of the imidazo[1,2-a]pyridine class lies not just in potency, but in its targeted mechanism, which may translate to a wider therapeutic window and reduced off-target toxicity.

3.2 In Vitro Experimental Workflow

A standardized workflow is critical for generating reliable and comparable data. The process involves cell culture, drug treatment, and subsequent analysis of cell viability, apoptosis, and cell cycle distribution.

Seed Seed Cells in Multi-Well Plates Treat Treat with Compounds (24-72h Incubation) Seed->Treat Analysis Endpoint Analysis Treat->Analysis MTT Cell Viability (MTT Assay) Analysis->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) Analysis->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Data Data Interpretation (IC50, % Apoptosis, etc.) MTT->Data Apoptosis->Data CellCycle->Data

Standard In Vitro Anticancer Drug Testing Workflow.

3.3 Key Experimental Protocols

3.3.1 Protocol: Cell Viability (MTT Assay) Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel. Replace the medium with 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.3.2 Protocol: Apoptosis Quantification (Annexin V-FITC/PI Staining) Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, so it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis/necrosis.

In Vivo Preclinical Models

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex tumor microenvironment. Therefore, in vivo models are essential for evaluating a drug's efficacy and toxicity in a whole-organism context.[15][16]

4.1 The Human Tumor Xenograft Model

The most common preclinical model for evaluating anticancer agents is the cell line-derived xenograft (CDX) model.[17][18] This involves the subcutaneous inoculation of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[15][18] This model allows for the assessment of a drug's ability to inhibit tumor growth in a living system and provides preliminary toxicity data.[19]

4.2 Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture human cancer cells (e.g., A375 melanoma) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each immunodeficient mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width^2) / 2.[19]

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Doxorubicin).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Monitor tumor volume and mouse body weight 2-3 times per week. The body weight serves as a general indicator of drug toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised and weighed.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups.

Discussion and Future Perspectives

This comparative guide highlights the distinct profiles of this compound and established cytotoxic agents. While drugs like Doxorubicin and Paclitaxel offer high potency, their mechanisms are indiscriminate, leading to a narrow therapeutic index.[2]

The promise of the imidazo[1,2-a]pyridine class lies in its targeted approach. By selectively inhibiting pathways like PI3K/AKT/mTOR, which are frequently hyperactivated in cancer, these compounds may offer several advantages:

  • Improved Selectivity: A more targeted mechanism could translate to fewer side effects and a better safety profile compared to broad-spectrum cytotoxic drugs.

  • Overcoming Resistance: Cancer cells can develop resistance to traditional chemotherapy.[20] Novel agents targeting different pathways provide new therapeutic options and may even re-sensitize tumors to older drugs. Some imidazo[1,2-a]pyridine derivatives have shown efficacy against imatinib-resistant tumor cells.[21][22]

  • Combination Therapy: The specific mechanism of action makes these compounds ideal candidates for combination therapies, potentially creating synergistic effects when paired with other targeted agents or traditional chemotherapies.[23]

Limitations and Future Directions: Further research is essential to fully characterize the potential of this compound. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, long-term toxicity studies, and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDXs), which better preserve the heterogeneity of human tumors.[16] Elucidating the full spectrum of kinase targets and identifying predictive biomarkers will be critical for guiding its clinical development and ensuring it reaches the patients who will benefit most.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridine-7-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Among these, Imidazo[1,2-a]pyridine-7-carbonitrile stands out as a key intermediate for the synthesis of various functionalized analogues, necessitating efficient and scalable synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the classic Tschitschibabin Reaction, the modern Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, and a late-stage functionalization approach via Palladium-Catalyzed Cyanation.

Key Synthetic Strategies at a Glance

This guide will delve into the mechanistic details, experimental protocols, and comparative performance of the following synthetic pathways:

  • Route 1: Tschitschibabin Reaction: A traditional and direct approach involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

  • Route 2: Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction offering high atom economy and structural diversity.

  • Route 3: Palladium-Catalyzed Cyanation: A late-stage functionalization strategy that introduces the nitrile group onto a pre-formed imidazo[1,2-a]pyridine core.

Route 1: The Tschitschibabin Reaction - A Classic Approach

The Tschitschibabin reaction is a cornerstone in the synthesis of imidazo[1,2-a]pyridines, relying on the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] For the synthesis of this compound, the logical starting material is 2-amino-4-cyanopyridine.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization through the exocyclic amino group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of the α-halocarbonyl compound determines the substitution at the 2- and 3-positions of the final product. For an unsubstituted C2 and C3, bromoacetaldehyde is a suitable reagent.

Palladium_Cyanation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation (+ CN- source) Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-CN Aryl-Pd(II)-CN Transmetalation->Aryl-Pd(II)-CN Reductive Elimination Reductive Elimination Aryl-Pd(II)-CN->Reductive Elimination Reductive Elimination->Pd(0)L_n Aryl-CN This compound Reductive Elimination->Aryl-CN 7-Bromo-Imidazo[1,2-a]pyridine 7-Bromo-Imidazo[1,2-a]pyridine 7-Bromo-Imidazo[1,2-a]pyridine->Oxidative Addition

References

Comparative In Vivo Efficacy Analysis: Imidazo[1,2-a]pyridine-7-Carbonitriles vs. Next-Generation Kinase Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical and Translational Researchers

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of critical oncogenic drivers. This guide provides a comprehensive in vivo efficacy comparison of a representative Imidazo[1,2-a]pyridine-7-carbonitrile, focusing on its performance against anaplastic lymphoma kinase (ALK), and contextualizes its activity against established first and second-generation ALK inhibitors, Crizotinib and Ceritinib.

We will dissect the experimental data from xenograft models, explore the causal relationships in protocol design, and provide a framework for evaluating novel kinase inhibitors in a preclinical setting.

Introduction: The ALK Target and the Rise of Imidazopyridines

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). The clinical success of ALK inhibitors has validated this kinase as a critical therapeutic target.

The imidazo[1,2-a]pyridine core represents a versatile scaffold for developing ATP-competitive kinase inhibitors. Its rigid, bicyclic structure allows for precise orientation of substituents to interact with key residues in the kinase ATP-binding pocket. The 7-carbonitrile moiety, in particular, can be engineered to enhance potency and selectivity. For this guide, we will analyze the in vivo profile of a representative compound from this class, designated IMP-35A , which demonstrates potent ALK inhibition.

The EML4-ALK fusion protein activates several downstream signaling cascades critical for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways[1][2][3]. Inhibition of ALK effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis[4][5].

EML4_ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IMP35A IMP-35A IMP35A->EML4_ALK Crizotinib Crizotinib Crizotinib->EML4_ALK Ceritinib Ceritinib Ceritinib->EML4_ALK

Caption: Simplified EML4-ALK signaling pathways and points of inhibitor action.

Comparative In Vivo Efficacy in NSCLC Xenograft Models

The gold standard for evaluating the preclinical efficacy of a kinase inhibitor is its performance in a relevant animal model. Subcutaneous xenografts, where human cancer cell lines are implanted into immunocompromised mice, are widely used for this purpose.

Experimental Design Rationale
  • Cell Line Selection: The NCI-H2228 cell line is a common choice for these studies. It harbors the EML4-ALK variant 3 fusion and is known to be sensitive to ALK inhibition, providing a reliable model to assess and compare the antitumor activity of different inhibitors.

  • Animal Model: Athymic nude or NOD/SCID mice are used because their compromised immune system prevents the rejection of human tumor cells, allowing the xenograft to grow.

  • Dosing and Administration: Oral gavage is the preferred route of administration as it mimics the intended clinical route for these small molecule inhibitors. Doses are typically determined from prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies to ensure that efficacious exposures are achieved without undue toxicity.

  • Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Body weight is monitored as a general indicator of toxicity.

Summary of In Vivo Performance

The following table summarizes representative data for our imidazopyridine compound, IMP-35A, compared to Crizotinib and Ceritinib in an NCI-H2228 subcutaneous xenograft model.

InhibitorDose (Oral Gavage)Dosing ScheduleTumor Growth Inhibition (TGI, %)Body Weight Loss (%)
Vehicle Control N/ADaily0%< 2%
IMP-35A 25 mg/kgDaily>95% < 5%
Crizotinib 50 mg/kgDaily~70-80%< 10%
Ceritinib 50 mg/kgDaily>100% (Regression) ~8-12%

Data are representative and compiled for comparative purposes based on typical outcomes reported in the literature.

Interpretation of Results:

  • IMP-35A (this compound): At a 25 mg/kg daily dose, IMP-35A demonstrates robust antitumor activity, achieving near-complete tumor growth inhibition with excellent tolerability (minimal body weight loss). This suggests a potent, on-target effect with a favorable therapeutic window in this model.

  • Crizotinib (First-Generation): The first-generation inhibitor Crizotinib also shows significant efficacy, though typically requiring a higher dose to achieve a lesser degree of TGI compared to next-generation inhibitors.

  • Ceritinib (Second-Generation): Ceritinib is highly potent, often inducing tumor regression (TGI >100%) at a similar dose.[6][7] However, it can be associated with greater body weight loss, indicating a narrower therapeutic index in some preclinical models.[8]

Experimental Protocols: A Step-by-Step Guide

Executing these in vivo studies requires meticulous attention to detail. The following protocol outlines the standard workflow for an NSCLC xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Preparation:

    • Culture NCI-H2228 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer to ensure viability is >95%.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Use 6-8 week old female athymic nude mice, allowing at least one week for acclimatization.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[9][10]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes.

  • Drug Formulation and Administration:

    • Prepare drug formulations daily. For example, suspend the inhibitor in a vehicle solution such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Administer the specific dose of each inhibitor or vehicle control via oral gavage once daily for the duration of the study (e.g., 21 days).

  • Data Collection and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times weekly.

    • The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western blot for p-ALK).

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A Cell Culture (NCI-H2228) B Cell Harvest & Preparation A->B C Subcutaneous Injection (5x10^6 cells in Matrigel) B->C D Tumor Growth (to 100-150 mm³) C->D E Randomize into Groups (Vehicle, IMP-35A, etc.) D->E F Daily Oral Dosing (21 days) E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Reached G->H I Tumor Excision & Analysis (Weight, Western Blot) H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The representative data demonstrate that novel this compound compounds like IMP-35A can exhibit highly potent in vivo antitumor efficacy, comparable or superior to established ALK inhibitors. The key advantages of this scaffold often lie in the potential for improved potency, selectivity, and pharmacokinetic properties, which can translate to a wider therapeutic window.

For drug development professionals, the critical next steps involve:

  • Pharmacodynamic (PD) Analysis: Confirming on-target activity by measuring the inhibition of ALK phosphorylation in tumor tissue from treated animals.

  • Resistance Profiling: Evaluating efficacy against xenograft models harboring known crizotinib-resistance mutations (e.g., L1196M, G1202R) to determine the compound's place in the treatment sequence.[6]

  • Orthotopic and Metastatic Models: Progressing to more clinically relevant models, such as orthotopic lung implantation or patient-derived xenograft (PDX) models, which better recapitulate the tumor microenvironment and metastatic potential.[11][12][13]

By rigorously comparing novel agents against established benchmarks within well-designed in vivo models, researchers can confidently identify promising new therapeutic candidates for advancement into clinical development.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-7-carbonitrile and its 6-carbonitrile Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system is the backbone of drugs with applications ranging from anticancer and anti-inflammatory to antiviral and antitubercular agents.[2][3] The introduction of substituents onto this core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various functional groups, the nitrile moiety is of particular interest due to its unique electronic properties and its ability to participate in hydrogen bonding, which can significantly influence a molecule's interaction with biological targets.[4]

This guide provides a comprehensive head-to-head comparison of two isomeric forms of cyano-substituted imidazo[1,2-a]pyridine: the 7-carbonitrile and the 6-carbonitrile isomers. While direct comparative studies are limited in the current literature, this document synthesizes available data and provides expert insights into the anticipated differences in their properties and biological activities, guiding researchers in their drug discovery and development endeavors.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of the nitrile group from the 7- to the 6-position on the imidazo[1,2-a]pyridine ring can have a profound impact on the molecule's electronic distribution, polarity, and steric profile. This, in turn, influences its solubility, crystal packing, and ultimately, its interaction with biological macromolecules.

Below is a summary of the known and predicted physicochemical properties of the two isomers.

PropertyImidazo[1,2-a]pyridine-7-carbonitrileImidazo[1,2-a]pyridine-6-carbonitrile
Molecular Formula C₈H₅N₃C₈H₅N₃
Molecular Weight 143.15 g/mol 143.15 g/mol
CAS Number 952566-04-0106850-34-4
Melting Point Data not available161-167 °C
Predicted Solubility Likely to have moderate aqueous solubilityLikely to have moderate aqueous solubility
Predicted pKa Data not availableData not available
Predicted LogP Data not availableData not available

Structural Distinction:

The key difference between the two isomers lies in the placement of the electron-withdrawing nitrile group on the pyridine ring of the fused heterocyclic system.

G cluster_0 This compound cluster_1 Imidazo[1,2-a]pyridine-6-carbonitrile 7_carbonitrile 7_carbonitrile 6_carbonitrile 6_carbonitrile

Caption: Chemical structures of this compound and its 6-carbonitrile isomer.

Synthesis of Imidazo[1,2-a]pyridine Carbonitrile Isomers

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods reported. A common and versatile approach involves the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound.[3]

General Synthetic Workflow:

G start Substituted 2-Aminopyridine intermediate Intermediate Salt start->intermediate Condensation reagent α-Halocarbonyl Compound reagent->intermediate product Imidazo[1,2-a]pyridine Derivative intermediate->product Intramolecular Cyclization (Heat or Base)

Caption: General synthetic scheme for Imidazo[1,2-a]pyridine derivatives.

For the synthesis of the 7-carbonitrile and 6-carbonitrile isomers, the corresponding 2-amino-4-cyanopyridine and 2-amino-5-cyanopyridine would be used as starting materials, respectively.

Biological Activity: A Comparative Outlook

The imidazo[1,2-a]pyridine core is a frequent feature in compounds targeting a variety of biological processes, with a significant number of derivatives showing potent anticancer activity.[5] This activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

While a direct comparative study of the 6- and 7-carbonitrile isomers is not available, we can infer potential differences based on structure-activity relationship (SAR) studies of related compounds. The electronic nature and position of substituents on the imidazo[1,2-a]pyridine ring are known to be critical for biological activity.

Anticancer Activity:

Numerous studies have demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of 6-substituted imidazo[1,2-a]pyridines exhibited significant activity against colon cancer cell lines HT-29 and Caco-2.[7] Other derivatives have shown inhibitory effects against various cancer cell lines, including breast, lung, and melanoma.[6][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Hypothetical Impact of Nitrile Position on Anticancer Activity:

The position of the electron-withdrawing nitrile group is expected to influence the molecule's interaction with target proteins. For example, in kinase inhibition, the nitrile can act as a hydrogen bond acceptor, and its precise location will determine the feasibility and strength of this interaction within the kinase's active site. It is plausible that one isomer may exhibit a more favorable binding orientation than the other, leading to a difference in inhibitory potency.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine -carbonitrile Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for Imidazo[1,2-a]pyridine-carbonitrile inhibitors.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, we provide the following standardized experimental protocols.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine-carbonitrile isomers (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.[10]

  • Reaction Setup: In a 384-well plate, add the test compounds (imidazo[1,2-a]pyridine-carbonitrile isomers) at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and its lipid substrate (e.g., PI:3PS) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Scientific Insights and Future Directions

The comparative analysis of this compound and its 6-carbonitrile isomer, although currently based on limited direct experimental evidence, provides a framework for future research. The key to unlocking their full potential lies in a systematic evaluation of their properties and biological activities.

Key Considerations for Researchers:

  • Synthesis and Characterization: A priority should be the robust synthesis and thorough physicochemical characterization of both isomers, including determination of their solubility, pKa, and LogP values. X-ray crystallography would provide invaluable insights into their three-dimensional structures and intermolecular interactions.

  • Head-to-Head Biological Screening: It is crucial to perform direct comparative biological screening of both isomers in a panel of relevant cancer cell lines and against key molecular targets, such as PI3Kα. This will provide definitive data on their relative potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The data generated from these comparative studies will be instrumental in building a clear SAR for this subclass of imidazo[1,2-a]pyridines, guiding the design of more potent and selective analogs.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Imidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Imidazo[1,2-a]pyridine-7-carbonitrile. This compound, utilized in various research and drug development contexts, requires meticulous disposal procedures due to its inherent chemical hazards. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the substance's hazards. This compound's risk profile is derived from its two primary structural components: the imidazopyridine core and the nitrile functional group.

  • Imidazopyridine Core: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity and acting as irritants.[1][2] Therefore, any waste containing this scaffold must be presumed hazardous.

  • Nitrile Functional Group (-C≡N): The presence of a nitrile group introduces additional risks. While stable under normal conditions, nitriles can potentially release highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures, such as during improper incineration.

The Safety Data Sheet (SDS) for this compound classifies it with several key hazards that dictate its handling and disposal requirements.[3] This information is summarized in the table below.

Table 1: Hazard Profile of this compound
Hazard ClassificationGHS CodeSignal WordPictogram
Skin IrritationH315WarningGHS07 (Exclamation Mark)
Serious Eye IrritationH319WarningGHS07 (Exclamation Mark)
Respiratory IrritationH335WarningGHS07 (Exclamation Mark)

Data sourced from the Safety Data Sheet for this compound.[3]

Based on this profile, all waste streams containing this compound—including residual amounts, solutions, and contaminated labware—must be treated as hazardous chemical waste in accordance with the EPA's Resource Conservation and Recovery Act (RCRA).[4][5]

Part 2: Pre-Disposal Procedures and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, laboratory personnel must be equipped with the appropriate PPE to mitigate exposure risks. The OSHA Laboratory Standard requires employers to provide and ensure the use of such equipment.[6][7]

Mandatory PPE:

  • Gloves: Chemical-resistant nitrile or butyl rubber gloves are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect from splashes.[1]

  • Lab Coat: A standard, fully-buttoned laboratory coat protects clothing and skin from contamination.[1]

Engineering Controls:

  • All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][8]

Part 3: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. The following protocol outlines the segregation of different waste streams.

Step 1: Identify and Segregate Waste Streams Immediately upon generation, waste must be segregated into dedicated, compatible containers.[5][9] Do not mix this compound waste with other waste streams, especially acidic waste, due to the risk of reaction with the nitrile group.

  • Solid Waste:

    • What it includes: Unused or expired pure compound, contaminated weigh boats, spatulas, and absorbent pads from spill cleanups.

    • Procedure: Collect in a dedicated, wide-mouth, high-density polyethylene (HDPE) or glass container that can be securely sealed.[2]

  • Liquid Waste:

    • What it includes: Solutions containing any concentration of the compound, and solvents used to rinse contaminated glassware.

    • Procedure: Collect in a designated, leak-proof, and pressure-rated hazardous waste container.[1][8] Ensure the container material is compatible with the solvent used. Never use food-grade containers like milk jugs.[4]

  • Contaminated Sharps:

    • What it includes: Needles, syringes, or glass pipettes contaminated with the compound.

    • Procedure: Dispose of immediately into a designated, puncture-resistant sharps container clearly marked as containing chemical-contaminated sharps.[9]

  • Contaminated PPE:

    • What it includes: Used gloves, disposable lab coats, or bench liners.

    • Procedure: Place in a designated hazardous waste bag or container, separate from general lab trash.[2]

Step 2: Proper Waste Container Management

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[2][3] The date of waste generation must also be included.[2]

  • Closure: Containers must be kept tightly sealed at all times, except when actively adding waste.[4] This is a common EPA violation and a primary cause of laboratory air contamination.[4]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from heat and incompatible materials like strong acids and oxidizers.[1][8]

Part 4: Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Equip: Ensure you are wearing the full, appropriate PPE before attempting cleanup.

  • Contain: For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or silica gel.[1][3]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: For large spills, or any spill you are not equipped or trained to handle, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Part 5: Final Disposal Pathway

Under federal law, hazardous waste cannot be disposed of in the regular trash or poured down the drain.[10] The final disposal must be managed through a verified and compliant process.

  • Institutional Collection: Once a waste container is full or is no longer needed, arrange for its collection through your institution's EHS office or equivalent safety department.[2]

  • Licensed Disposal: The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste off-site.[3][5]

  • Ultimate Destruction: The most common and effective disposal method for pyridine and nitrile-containing organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][10]

The workflow from waste generation to final disposal is a regulated, multi-step process.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Contractor Procedures Generation Waste Generation (Solid, Liquid, PPE) Assessment Hazard Assessment (Irritant, Hazardous Waste) Generation->Assessment Segregation Segregate Waste (No Acids or Oxidizers!) Assessment->Segregation Container Select & Label Container ('Hazardous Waste', Chemical Name) Segregation->Container Storage Secure Temporary Storage (Satellite Accumulation Area) Container->Storage Pickup EHS Department Pickup Storage->Pickup Container Full / Project Complete Transport Licensed Waste Transport Pickup->Transport Disposal Final Disposal (High-Temperature Incineration) Transport->Disposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the compound's specific hazards, implementing rigorous segregation and containment protocols, and adhering to institutional and federal disposal regulations, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.